Methyl 4-hydroxy-3-methoxy-5-nitrobenzoate
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 4-hydroxy-3-methoxy-5-nitrobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO6/c1-15-7-4-5(9(12)16-2)3-6(8(7)11)10(13)14/h3-4,11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQIHGTCQYHQBMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)[N+](=O)[O-])C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90446877 | |
| Record name | Methyl 4-hydroxy-3-methoxy-5-nitrobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90446877 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42590-00-1 | |
| Record name | Methyl 4-hydroxy-3-methoxy-5-nitrobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90446877 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of Methyl 4-hydroxy-3-methoxy-5-nitrobenzoate from Vanillic Acid: An In-depth Technical Guide
This technical guide provides a comprehensive overview of the synthesis of Methyl 4-hydroxy-3-methoxy-5-nitrobenzoate, a valuable intermediate in pharmaceutical and chemical synthesis, starting from vanillic acid. The synthesis involves a two-step process: the nitration of vanillic acid to produce 4-hydroxy-3-methoxy-5-nitrobenzoic acid, followed by the esterification of the nitro-substituted acid to yield the final methyl ester. This document details the experimental protocols, presents quantitative data in a structured format, and includes graphical representations of the reaction scheme and experimental workflow for clarity.
Overall Reaction Scheme
The synthesis proceeds in two main stages. First, vanillic acid undergoes electrophilic aromatic substitution, specifically nitration, to introduce a nitro group onto the aromatic ring. The resulting intermediate, 4-hydroxy-3-methoxy-5-nitrobenzoic acid, is then subjected to Fischer esterification to yield this compound.
Caption: Overall two-step synthesis of this compound.
Experimental Protocols
Step 1: Synthesis of 4-hydroxy-3-methoxy-5-nitrobenzoic acid
This procedure outlines the nitration of vanillic acid.
Materials:
-
Vanillic acid
-
Acetic acid
-
60% Nitric acid
-
Ice water
Procedure:
-
Dissolve vanillic acid (20 g, 119 mmol) in acetic acid (200 mL).[1]
-
Slowly add 60% nitric acid (9.7 mL, 126.4 mmol) dropwise to the solution.[1]
-
Stir the reaction mixture at room temperature for 30 minutes.[1]
-
Quench the reaction by pouring the mixture into ice water.[1]
-
Collect the resulting precipitate by filtration.[1]
-
Wash the precipitate thoroughly with water.[1]
-
Dry the product under a vacuum to obtain 4-hydroxy-3-methoxy-5-nitrobenzoic acid as a yellow powder.[1]
Step 2: Synthesis of this compound
This procedure describes the Fischer esterification of 4-hydroxy-3-methoxy-5-nitrobenzoic acid. The following protocol is based on the esterification of a similar nitrobenzoic acid derivative and is expected to yield the desired product.[2]
Materials:
-
4-hydroxy-3-methoxy-5-nitrobenzoic acid
-
Methanol
-
Concentrated sulfuric acid
-
Ether
Procedure:
-
To a glass container equipped with a stirrer, a thermometer, and a reflux condenser, add 4-hydroxy-3-methoxy-5-nitrobenzoic acid.
-
Add methanol in a sufficient quantity to dissolve the starting material, and a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture with stirring to 60-70 °C and maintain this temperature for several hours until the reaction is complete (monitoring by TLC is recommended).
-
After completion, concentrate the reaction solution under reduced pressure.
-
Filter the resulting solid, wash with ether, and dry to obtain this compound.
Experimental Workflow
The following diagram illustrates the sequential steps involved in the synthesis.
Caption: Step-by-step workflow for the synthesis process.
Data Presentation
The following tables summarize the key quantitative data for the synthesis.
Table 1: Reaction Conditions and Yields
| Step | Reaction | Key Reagents | Temperature | Time | Yield |
| 1 | Nitration | Vanillic acid, Nitric acid, Acetic acid | Room Temperature | 30 min | 44%[1] |
| 2 | Esterification | 4-hydroxy-3-methoxy-5-nitrobenzoic acid, Methanol, H2SO4 | 60-70 °C | 20-55 hours | 87%[2] |
*Note: The time and yield for the esterification step are based on a similar reaction and may vary for the target molecule.[2]
Table 2: Properties of Compounds
| Compound | Chemical Formula | Molar Mass ( g/mol ) | Appearance | Melting Point (°C) |
| Vanillic acid | C8H8O4 | 168.15 | White needles | 210-211[3] |
| 4-hydroxy-3-methoxy-5-nitrobenzoic acid | C8H7NO6 | 213.14 | Yellow powder | 216-219[1] |
| This compound | C9H9NO6 | 227.17 | Not specified | Not specified |
Conclusion
The synthesis of this compound from vanillic acid is a straightforward two-step process involving nitration and esterification. The protocols provided, based on established literature, offer a reliable method for obtaining the target compound. The nitration of vanillic acid proceeds with a moderate yield, and the subsequent Fischer esterification is expected to have a high yield based on analogous reactions. This guide provides the necessary information for researchers and professionals to successfully synthesize this important chemical intermediate.
References
In-Depth Technical Guide: Synthesis and Characterization of Thionin Acetate (CAS No. 78338-22-4)
Disclaimer: The CAS number 78338-33-5 provided in the initial query does not correspond to a known chemical substance. Based on the similarity, this guide details the synthesis and characterization of Thionin acetate, which has the CAS number 78338-22-4.
This technical guide provides a comprehensive overview of the synthesis and characterization of Thionin acetate, a significant phenothiazinium salt. This document is intended for researchers, scientists, and professionals involved in drug development and other related scientific fields.
Introduction
Thionin acetate, also known as Lauth's violet, is a cationic dye belonging to the thiazine class. Its chemical name is 3,7-Diamino-5-phenothiazinium acetate. Thionin and its derivatives are of considerable interest due to their wide range of applications, including as histological stains, redox indicators, and photosensitizers in photodynamic therapy. This guide outlines a feasible synthesis route and summarizes the key characterization parameters of Thionin acetate.
Synthesis of Thionin Acetate
A general and effective method for the synthesis of Thionin acetate involves the salt metathesis reaction from a corresponding thionine halide (e.g., thionine chloride or bromide) with an acetate salt. This approach allows for the straightforward exchange of the counter-ion.
Experimental Protocol: Synthesis via Anion Exchange
This protocol is adapted from the general method described for the preparation of thionine salts of carboxylic acids.
Materials:
-
Thionin chloride (or Thionin bromide)
-
Sodium acetate (or Potassium acetate or Ammonium acetate)
-
Deionized water
Procedure:
-
Dissolution: Prepare an aqueous solution of Thionin chloride. The concentration should be determined based on the solubility of the starting material.
-
Acetate Solution Preparation: In a separate vessel, prepare an aqueous solution of a suitable acetate salt (e.g., sodium acetate). An excess of the acetate salt is recommended to drive the reaction to completion.
-
Reaction: Slowly add the acetate salt solution to the stirred Thionin chloride solution at room temperature. The formation of the less water-soluble Thionin acetate may be observed as a precipitate.
-
Precipitation and Isolation: Continue stirring the reaction mixture for a predetermined period to ensure complete anion exchange. The resulting solid precipitate of Thionin acetate is then collected by filtration.
-
Washing: The collected solid is washed thoroughly with deionized water to remove any inorganic salt byproducts (e.g., sodium chloride).
-
Drying: The purified Thionin acetate is dried under vacuum to yield the final product.
Characterization of Thionin Acetate
The synthesized Thionin acetate can be characterized using various analytical techniques to confirm its identity, purity, and physicochemical properties.
Data Presentation: Physicochemical and Spectral Properties
| Property | Value |
| CAS Number | 78338-22-4 |
| Molecular Formula | C₁₂H₉N₃S • C₂H₄O₂ |
| Molecular Weight | 287.34 g/mol |
| Appearance | Green to dark green crystalline powder |
| Solubility | Soluble in water |
| UV-Vis λmax | 598 nm |
| Identity Confirmation | ¹H-NMR (Data not publicly available) |
| Mass Spectrometry | Data not publicly available |
Experimental Protocols: Characterization Methods
-
UV-Visible Spectroscopy:
-
Prepare a dilute solution of Thionin acetate in deionized water.
-
Record the absorption spectrum over a wavelength range of 400-800 nm using a spectrophotometer.
-
Determine the wavelength of maximum absorbance (λmax).
-
-
¹H Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy: Note: Specific spectral data for Thionin acetate is not readily available in the public domain. The following is a general protocol.
-
Dissolve a small amount of the sample in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).
-
Transfer the solution to an NMR tube.
-
Acquire the ¹H-NMR spectrum using a standard NMR spectrometer.
-
Process and analyze the spectrum to confirm the presence of protons corresponding to the thionin and acetate moieties.
-
-
Mass Spectrometry (MS): Note: Specific mass spectral data for Thionin acetate is not readily available in the public domain. The following is a general protocol.
-
Prepare a dilute solution of the sample in a suitable solvent.
-
Introduce the sample into the mass spectrometer using an appropriate ionization technique (e.g., Electrospray Ionization - ESI).
-
Acquire the mass spectrum and identify the molecular ion peak corresponding to the thionine cation and potentially the acetate adduct.
-
Signaling Pathways and Logical Relationships
Thionin and its derivatives are known to interact with various biological systems. For instance, in photodynamic therapy, the photosensitizer (Thionin) absorbs light, leading to the generation of reactive oxygen species (ROS) that induce cell death.
Conclusion
This technical guide has detailed a practical synthesis route for Thionin acetate and outlined the key analytical methods for its characterization. While a comprehensive set of spectral data is not fully available in the public domain, the information provided herein serves as a valuable resource for researchers and professionals working with this important class of compounds. Further experimental work is encouraged to fully elucidate the spectral properties of Thionin acetate.
The Synthesis and History of 5-Nitrovanillic Acid Methyl Ester: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Nitrovanillic acid methyl ester, a derivative of the naturally occurring compound vanillic acid, holds significance as a versatile intermediate in organic synthesis. While a singular "discovery" of this compound is not prominently documented in scientific literature, its existence and utility are predicated on well-established chemical transformations. This technical guide elucidates the historical context and synthetic pathways leading to 5-nitrovanillic acid methyl ester, providing detailed experimental protocols and quantitative data for its preparation. The synthesis is typically approached as a multi-step process commencing with the nitration of vanillin, followed by oxidation to 5-nitrovanillic acid, and culminating in esterification. This document serves as a comprehensive resource for researchers employing this compound in their synthetic endeavors.
Introduction and Historical Context
The history of 5-nitrovanillic acid methyl ester is intrinsically linked to the exploration of nitrated phenolic compounds, a field that gained momentum with the development of synthetic dyes and pharmaceuticals. The core structure is derived from vanillin, a widely available natural product. The introduction of a nitro group and the conversion of the aldehyde to a methyl ester significantly alters the molecule's electronic properties and reactivity, making it a valuable building block.
The key synthetic transformations leading to 5-nitrovanillic acid methyl ester have been known for over a century:
-
Electrophilic Nitration: The nitration of aromatic compounds is a fundamental reaction in organic chemistry, with its principles established in the 19th century. The nitration of vanillin and its derivatives has been a subject of study for the synthesis of various chemical intermediates.[1][2]
-
Oxidation of Aldehydes: The oxidation of aromatic aldehydes to carboxylic acids is a classic transformation. The use of oxidizing agents like potassium permanganate for this purpose has been extensively documented.[3]
-
Fischer-Speier Esterification: The acid-catalyzed esterification of carboxylic acids with alcohols, known as Fischer-Speier esterification, was first described in 1895 and remains a cornerstone of organic synthesis.[4][5]
While there isn't a specific historical paper detailing the first synthesis of 5-nitrovanillic acid methyl ester, its preparation is a logical extension of these fundamental and historically significant reactions. Its primary role has been as an intermediate in the synthesis of more complex molecules, including potential pharmaceutical agents. For instance, the precursor, 5-nitrovanillic acid, is an intermediate for Opicapone, a catechol-O-methyltransferase (COMT) inhibitor used in the treatment of Parkinson's disease.[6]
Synthetic Pathways
The most common and practical synthesis of 5-nitrovanillic acid methyl ester is a three-step process starting from vanillin. An alternative, though less common, route could involve the direct nitration of methyl vanillate.
References
- 1. 5-Nitrovanillin - Wikipedia [en.wikipedia.org]
- 2. aca.unram.ac.id [aca.unram.ac.id]
- 3. austinpublishinggroup.com [austinpublishinggroup.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 6. 4-HYDROXY-3-METHOXY-5-NITROBENZOIC ACID | 15785-54-3 [chemicalbook.com]
"solubility of Methyl 4-hydroxy-3-methoxy-5-nitrobenzoate in organic solvents"
An In-depth Technical Guide to the Solubility of Methyl 4-hydroxy-3-methoxy-5-nitrobenzoate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a key intermediate in the synthesis of pharmacologically active molecules, including the catechol-O-methyltransferase (COMT) inhibitor Opicapone. Understanding its solubility in various organic solvents is crucial for optimizing reaction conditions, purification processes, and formulation development. This technical guide provides a summary of the available qualitative solubility data for this compound and presents detailed experimental protocols for the quantitative determination of its solubility. Due to the limited availability of precise quantitative data in published literature, this guide focuses on empowering researchers to generate this critical information in their own laboratories.
Introduction
This compound, a derivative of vanillic acid, plays a significant role as a building block in medicinal chemistry. Its molecular structure, featuring a substituted aromatic ring, imparts specific physicochemical properties that dictate its behavior in different solvent systems. The efficiency of synthetic routes and the purity of the final product are highly dependent on the solubility of this intermediate. This guide addresses the current knowledge gap regarding the quantitative solubility of this compound in common organic solvents.
Qualitative Solubility Data
Table 1: Qualitative Solubility of this compound in Various Solvents
| Solvent | Solubility |
| Dimethylformamide (DMF) | Soluble. Used as a reaction solvent for this compound. |
| Ethanol | Soluble. |
| Methanol | Soluble. Ice-cold methanol is used for washing the crude product, suggesting lower solubility at reduced temperatures. |
| Dichloromethane | Soluble. |
| Water | Insoluble. |
Experimental Protocols for Quantitative Solubility Determination
To obtain precise solubility data, standardized experimental methods must be employed. Below are detailed protocols for three common and reliable methods for determining the solubility of a solid organic compound like this compound in organic solvents.
General Experimental Workflow
The following diagram illustrates a generalized workflow for the experimental determination of solubility.
Caption: General workflow for determining the solubility of a solid in a liquid solvent.
Gravimetric Method
This is a straightforward and widely used method for determining the solubility of a non-volatile solute in a volatile solvent.
Materials:
-
This compound
-
Organic solvent of interest
-
Analytical balance
-
Temperature-controlled shaker or water bath
-
Syringe filters (chemically compatible with the solvent)
-
Glass vials with screw caps
-
Evaporating dish or pre-weighed beaker
-
Drying oven
Procedure:
-
Add an excess amount of this compound to a known volume or mass of the organic solvent in a sealed glass vial.
-
Place the vial in a temperature-controlled shaker or water bath and agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant (the saturated solution) using a syringe fitted with a filter to remove any undissolved solid particles.
-
Transfer the filtered saturated solution to a pre-weighed evaporating dish.
-
Record the mass of the evaporating dish with the solution.
-
Gently evaporate the solvent in a drying oven at a temperature below the decomposition point of the solute.
-
Once the solvent is fully evaporated, cool the dish in a desiccator and weigh it to determine the mass of the dissolved solid.
-
Calculate the solubility, typically expressed as grams of solute per 100 g of solvent.
UV-Vis Spectroscopic Method
This method is suitable if the solute has a significant absorbance in the UV-Vis spectrum and the solvent is transparent in that region.
Materials:
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
Volumetric flasks and pipettes
-
Materials for preparing the saturated solution (as in the gravimetric method)
Procedure:
-
Prepare a Calibration Curve:
-
Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.
-
Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).
-
Plot a graph of absorbance versus concentration to create a calibration curve.
-
-
Prepare the Saturated Solution:
-
Follow steps 1-3 from the gravimetric method to prepare a saturated solution at a constant temperature.
-
-
Analyze the Saturated Solution:
-
Withdraw a small, precise volume of the filtered saturated solution.
-
Dilute the sample with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.
-
Measure the absorbance of the diluted sample.
-
Use the calibration curve to determine the concentration of the diluted sample.
-
Calculate the concentration of the original saturated solution, accounting for the dilution factor. This concentration is the solubility.
-
High-Performance Liquid Chromatography (HPLC) Method
HPLC is a highly accurate and precise method for determining solubility, especially for compounds in complex mixtures or for very low solubilities.
Materials:
-
HPLC system with a suitable detector (e.g., UV detector)
-
Appropriate HPLC column
-
Mobile phase
-
Volumetric flasks and pipettes
-
Materials for preparing the saturated solution (as in the gravimetric method)
Procedure:
-
Develop an HPLC Method:
-
Develop an HPLC method capable of separating and quantifying this compound. This includes selecting the appropriate column, mobile phase, flow rate, and detector wavelength.
-
-
Prepare a Calibration Curve:
-
Prepare a series of standard solutions of the compound with known concentrations in the mobile phase or a suitable solvent.
-
Inject each standard solution into the HPLC system and record the peak area.
-
Plot a graph of peak area versus concentration to create a calibration curve.
-
-
Prepare and Analyze the Saturated Solution:
-
Prepare a saturated solution as described in the gravimetric method (steps 1-3).
-
Take a precise aliquot of the filtered saturated solution and dilute it with the mobile phase to a concentration within the calibration range.
-
Inject the diluted sample into the HPLC system and record the peak area.
-
Use the calibration curve to determine the concentration of the diluted sample.
-
Calculate the concentration of the original saturated solution, which represents its solubility.
-
Factors Influencing Solubility
The solubility of this compound in organic solvents is influenced by several factors:
-
Temperature: The solubility of solids in liquids generally increases with temperature, although there are exceptions.
-
Solvent Polarity: The principle of "like dissolves like" is a key determinant. The polarity of the solvent relative to the solute will significantly impact solubility.
-
Hydrogen Bonding: The ability of the solute and solvent to form hydrogen bonds can enhance solubility.
-
Crystalline Structure: The crystal lattice energy of the solid solute must be overcome by the solvation energy for dissolution to occur.
Conclusion
While quantitative solubility data for this compound is scarce, this guide provides the necessary framework for researchers to determine this crucial parameter. By employing the detailed experimental protocols for gravimetric, spectroscopic, or HPLC analysis, scientists and drug development professionals can generate reliable solubility data. This information is invaluable for the efficient design of synthetic processes, purification strategies, and the development of new pharmaceutical entities. It is recommended that solubility studies be conducted across a range of relevant organic solvents and temperatures to build a comprehensive solubility profile for this important synthetic intermediate.
An In-depth Technical Guide on the Thermal Stability of Methyl 4-hydroxy-3-methoxy-5-nitrobenzoate
Disclaimer: As of late 2025, a comprehensive literature search has revealed no publicly available experimental data specifically detailing the thermal stability of Methyl 4-hydroxy-3-methoxy-5-nitrobenzoate. Therefore, this guide provides a theoretical framework based on the known thermal behavior of analogous aromatic nitro compounds and substituted vanillic acid esters. The experimental protocols and decomposition pathways described are general and predictive in nature.
Introduction
This compound is a substituted aromatic compound with potential applications in pharmaceutical and chemical synthesis. Its structure, featuring a nitro group, a hydroxyl group, a methoxy group, and a methyl ester on a benzene ring, suggests a complex thermal behavior. Understanding the thermal stability of this molecule is crucial for determining safe handling, storage, and processing temperatures, as well as for predicting its degradation pathways and potential hazards.
Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are essential for characterizing the thermal properties of such compounds. TGA measures the change in mass of a sample as a function of temperature, providing information on decomposition temperatures and volatile products. DSC measures the heat flow into or out of a sample as it is heated or cooled, revealing information about phase transitions such as melting, crystallization, and decomposition.
Predicted Thermal Behavior
The thermal stability of this compound is expected to be influenced by the presence of the nitro group, which is known to be thermally labile. Aromatic nitro compounds can undergo explosive decomposition, which is a redox reaction where the nitro group acts as an oxidant and the hydrocarbon portion as a fuel, leading to the formation of stable gaseous products like N₂, CO₂, and H₂O.[1] The presence of other functional groups on the aromatic ring can also influence the decomposition mechanism and temperature.
Based on studies of copolyesters containing vanillic acid (a related structure), thermal decomposition can be expected to occur in stages. For instance, copolyesters of vanillic acid show an onset of weight loss at temperatures between 330–350 °C, with a 5% mass loss observed in the range of 390–410 °C.[2][3] The initial decomposition is often associated with the vanillic acid units.[2][3]
General Experimental Protocol for Thermal Stability Assessment
The following outlines a general methodology for assessing the thermal stability of a compound like this compound using TGA and DSC.
3.1. Thermogravimetric Analysis (TGA)
-
Objective: To determine the onset temperature of decomposition and the mass loss profile.
-
Apparatus: A calibrated Thermogravimetric Analyzer.
-
Procedure:
-
Accurately weigh 5-10 mg of the sample into a clean, tared TGA pan (typically alumina or platinum).
-
Place the pan in the TGA furnace.
-
Purge the furnace with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.
-
Heat the sample from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).
-
Record the mass of the sample as a function of temperature.
-
The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset of decomposition (Tonset) and the temperatures at which specific mass loss percentages occur. The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum decomposition rates.
-
3.2. Differential Scanning Calorimetry (DSC)
-
Objective: To determine the melting point and the enthalpy of decomposition.
-
Apparatus: A calibrated Differential Scanning Calorimeter.
-
Procedure:
-
Accurately weigh 2-5 mg of the sample into a clean, tared DSC pan (typically aluminum).
-
Seal the pan hermetically (or leave it open to the atmosphere, depending on the desired experimental conditions).
-
Place the sample pan and an empty reference pan in the DSC cell.
-
Heat the sample at a constant heating rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen).
-
Record the heat flow to the sample relative to the reference.
-
The DSC thermogram is analyzed to identify endothermic peaks (e.g., melting) and exothermic peaks (e.g., decomposition). The peak temperature and the integrated area of the peak provide information on the transition temperature and enthalpy, respectively.
-
Data Presentation
As no experimental data is available, a template for data presentation is provided below.
Table 1: TGA Data for this compound
| Parameter | Value (°C) |
| Tonset (Onset of Decomposition) | Data not available |
| T5% (Temperature at 5% Mass Loss) | Data not available |
| T10% (Temperature at 10% Mass Loss) | Data not available |
| T50% (Temperature at 50% Mass Loss) | Data not available |
| Residual Mass at 600 °C (%) | Data not available |
Table 2: DSC Data for this compound
| Parameter | Value |
| Melting Point (Tm) | Data not available |
| Enthalpy of Fusion (ΔHf) | Data not available |
| Decomposition Temperature (Td) | Data not available |
| Enthalpy of Decomposition (ΔHd) | Data not available |
Visualizations
5.1. Experimental Workflow
The following diagram illustrates a general workflow for assessing the thermal stability of a chemical compound.
Caption: General workflow for thermal stability analysis.
5.2. Hypothetical Thermal Decomposition Pathway
The thermal decomposition of this compound is likely to be a complex process involving multiple steps. A plausible initial step is the homolytic cleavage of the C-NO₂ bond, which is often the weakest bond in aromatic nitro compounds. This would generate a phenyl radical and a nitrogen dioxide radical. Subsequent reactions could involve intramolecular rearrangements, decarboxylation, and further fragmentation.
Caption: Hypothetical initial decomposition pathway.
References
- 1. Nitro compound - Wikipedia [en.wikipedia.org]
- 2. Fully Aromatic Thermotropic Copolyesters Based on Vanillic, Hydroxybenzoic, and Hydroxybiphenylcarboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] Fully Aromatic Thermotropic Copolyesters Based on Vanillic, Hydroxybenzoic, and Hydroxybiphenylcarboxylic Acids | Semantic Scholar [semanticscholar.org]
An In-depth Technical Guide to the Nitration of Methyl Vanillate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the reagents, experimental conditions, and expected outcomes for the nitration of methyl vanillate (methyl 4-hydroxy-3-methoxybenzoate). The information presented herein is curated from established chemical literature and analogous transformations, offering a robust resource for professionals in organic synthesis and drug development.
Introduction
The nitration of aromatic compounds is a fundamental electrophilic aromatic substitution reaction with broad applications in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. Methyl vanillate, a derivative of the naturally occurring vanillin, possesses a substituted aromatic ring that presents opportunities for regioselective functionalization. The introduction of a nitro group onto the methyl vanillate scaffold can serve as a key step in the synthesis of more complex molecular architectures, leveraging the nitro group's ability to be a versatile synthetic handle for further transformations, such as reduction to an amine or displacement reactions.
This guide will focus on the reagents and methodologies for the regioselective nitration of methyl vanillate, with a primary focus on the formation of methyl 4-hydroxy-3-methoxy-5-nitrobenzoate (also known as methyl 5-nitrovanillate).
Reagents and Reaction Pathways
The nitration of methyl vanillate is typically achieved using a nitrating agent that can generate the electrophilic nitronium ion (NO₂⁺). The choice of reagent and reaction conditions can influence the yield and regioselectivity of the reaction.
Common Nitrating Agents
Several nitrating agents are commonly employed for the nitration of activated aromatic rings like methyl vanillate.
-
Nitric Acid in Acetic Acid: A mixture of concentrated nitric acid in glacial acetic acid is a widely used system for the nitration of phenolic compounds.[1] Acetic acid serves as a solvent and can also participate in the formation of acetyl nitrate in situ, which is a potent nitrating agent.
-
Nitric Acid in Acetic Acid and Acetic Anhydride: The addition of acetic anhydride to a solution of nitric acid in acetic acid generates acetyl nitrate in higher concentrations, leading to a more reactive nitrating mixture. This system has been successfully used for the nitration of structurally similar substrates.
-
Mixed Acid (Nitric Acid and Sulfuric Acid): A combination of concentrated nitric acid and concentrated sulfuric acid is a powerful nitrating agent.[2][3][4] Sulfuric acid acts as a catalyst by protonating nitric acid, which facilitates the formation of the nitronium ion. This method is often used for less reactive aromatic compounds, but careful temperature control is crucial to avoid side reactions with activated substrates like methyl vanillate.
Regioselectivity
The substitution pattern on the aromatic ring of methyl vanillate directs the incoming nitro group. The hydroxyl (-OH) and methoxy (-OCH₃) groups are activating, ortho-, para-directing groups. However, the position para to the hydroxyl group is already occupied by the methoxycarbonyl group. The positions ortho to the hydroxyl group are at C2 and C6. The position ortho to the methoxy group is at C2 and C5. The ester group (-COOCH₃) is a deactivating, meta-directing group.
Considering the combined directing effects, the most likely position for nitration is C5, which is ortho to the hydroxyl group and meta to the ester group. This is further supported by the nitration of the analogous compound, vanillic acid, which predominantly yields 4-hydroxy-3-methoxy-5-nitrobenzoic acid.[5]
Experimental Protocols
Adapted Protocol for the Synthesis of this compound
This protocol is based on a reported procedure for a similar substrate and is expected to provide the desired product.
Materials:
-
Methyl vanillate
-
Acetic acid, glacial
-
Acetic anhydride
-
Nitric acid (66-70%)
-
Ice
-
Water
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve methyl vanillate (1.0 eq) in a mixture of glacial acetic acid and acetic anhydride (e.g., a 3:1 v/v ratio).
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add nitric acid (approximately 1.0-1.2 eq) dropwise to the cooled solution while maintaining the temperature between 0 and 5 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time (e.g., 6 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, slowly pour the reaction mixture into a beaker containing crushed ice and water.
-
Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
The crude product can be purified by recrystallization or column chromatography.
Quantitative Data
Precise quantitative data for the nitration of methyl vanillate is not explicitly reported in the reviewed literature. However, based on analogous reactions, the following estimations can be made.
Table 1: Estimated Quantitative Data for the Nitration of Methyl Vanillate
| Parameter | Estimated Value | Source/Justification |
| Yield | 40-50% | Based on the 44% yield reported for the nitration of vanillic acid.[5] |
| Major Product | This compound | Based on directing group effects and analogy to vanillic acid nitration.[5] |
| Isomer Distribution | Predominantly the 5-nitro isomer | High regioselectivity is expected due to the strong directing effects of the hydroxyl and methoxy groups. |
Characterization of this compound
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Predicted Chemical Shifts / Frequencies |
| ¹H NMR | * Ar-H: Two singlets in the aromatic region (δ 7.5-8.5 ppm).* -OCH₃ (ester): Singlet around δ 3.9 ppm.* -OCH₃ (ether): Singlet around δ 4.0 ppm.* -OH: Broad singlet, chemical shift dependent on concentration and solvent. |
| ¹³C NMR | * C=O (ester): δ 165-170 ppm.* Aromatic C-NO₂: δ 140-150 ppm.* Aromatic C-OH: δ 150-160 ppm.* Aromatic C-OCH₃: δ 145-155 ppm.* Other Aromatic Carbons: δ 100-130 ppm.* -OCH₃ (ester): δ 52-55 ppm.* -OCH₃ (ether): δ 56-60 ppm. |
| IR (cm⁻¹) | * O-H stretch: ~3300-3500 (broad)* C-H stretch (aromatic): ~3000-3100* C=O stretch (ester): ~1720-1740* N-O stretch (asymmetric): ~1520-1560* N-O stretch (symmetric): ~1340-1380* C-O stretch (ether & ester): ~1000-1300 |
Visualizations
Reaction Pathway
Caption: General reaction pathway for the nitration of methyl vanillate.
Experimental Workflow
Caption: A typical experimental workflow for the nitration of methyl vanillate.
Conclusion
The nitration of methyl vanillate is a feasible transformation that is expected to regioselectively yield this compound. While a definitive, optimized protocol for this specific substrate is not extensively documented, established procedures for analogous compounds provide a strong foundation for developing a successful synthesis. The use of nitric acid in a mixture of acetic acid and acetic anhydride at low temperatures is a promising approach. Further experimental work is necessary to determine the optimal reaction conditions, precise yield, and full characterization of the nitrated product. This guide serves as a valuable starting point for researchers embarking on the synthesis and utilization of nitrated methyl vanillate derivatives.
References
Methodological & Application
Application Notes and Protocols: Methyl 4-hydroxy-3-methoxy-5-nitrobenzoate as a Key Intermediate in the Synthesis of Opicapone
For Researchers, Scientists, and Drug Development Professionals
Abstract
Opicapone, a third-generation catechol-O-methyltransferase (COMT) inhibitor, serves as an adjunct therapy for Parkinson's disease, mitigating the "wearing-off" phenomenon associated with levodopa treatment.[1] The synthesis of this complex molecule involves several key intermediates, with methyl 4-hydroxy-3-methoxy-5-nitrobenzoate playing a crucial role in various patented synthetic routes. This document provides detailed application notes and experimental protocols for the preparation of this compound and its subsequent conversion in the synthesis of Opicapone. The protocols are compiled from established literature, offering researchers a comprehensive guide for laboratory-scale synthesis.
Introduction
The chemical structure of Opicapone, 2,5-dichloro-3-(5-(3,4-dihydroxy-5-nitrophenyl)-1,2,4-oxadiazol-3-yl)-4,6-dimethylpyridine-1-oxide, necessitates a multi-step synthetic approach.[2][3][4] A common strategy involves the initial nitration of a vanillic acid derivative, followed by the formation of the central 1,2,4-oxadiazole ring and subsequent functional group manipulations. This compound, also known as 5-nitrovanillic acid methyl ester, is a pivotal intermediate in this pathway. Its synthesis is typically achieved through the nitration of methyl vanillate. This document outlines the protocols for its formation and its role in the broader synthesis of Opicapone.
Synthetic Pathway Overview
The synthesis of Opicapone via the this compound intermediate can be broadly categorized into the following key stages:
-
Nitration: Introduction of a nitro group onto the aromatic ring of a vanillic acid derivative.
-
Oxadiazole Formation: Construction of the 1,2,4-oxadiazole heterocyclic ring.
-
Oxidation: N-oxidation of the pyridine ring.
-
Deprotection: Removal of protecting groups to yield the final Opicapone molecule.
The following diagram illustrates the general synthetic workflow.
Caption: General workflow for the synthesis of Opicapone.
Experimental Protocols
Protocol 1: Synthesis of 4-hydroxy-3-methoxy-5-nitrobenzoic acid
This protocol describes the nitration of vanillic acid, the precursor to the methyl ester intermediate.
Materials:
-
Vanillic acid
-
Glacial acetic acid
-
Nitric acid (60-65%)
-
Ice water
Procedure:
-
In a suitable reactor, dissolve vanillic acid (e.g., 50 kg) in glacial acetic acid (e.g., 525 kg).[5]
-
Heat the mixture to approximately 50°C to ensure complete dissolution.[5]
-
Cool the solution to around 16°C.[5]
-
Slowly add nitric acid (e.g., 31.4 kg) to the reaction mixture, maintaining the temperature.[5]
-
After the addition is complete, continue stirring at room temperature for about 30 minutes.[6]
-
Quench the reaction by pouring the mixture into ice water.[6]
-
Collect the resulting precipitate by filtration.
-
Wash the solid thoroughly with water and dry under a vacuum to obtain 4-hydroxy-3-methoxy-5-nitrobenzoic acid.[6]
Protocol 2: Esterification to this compound
Materials:
-
4-hydroxy-3-methoxy-5-nitrobenzoic acid
-
Methanol
-
Concentrated sulfuric acid
Procedure:
-
To a glass container equipped with a stirrer, thermometer, and reflux condenser, add 4-hydroxy-3-methoxy-5-nitrobenzoic acid (e.g., 16.0 g, 75 mmol), methanol (160 ml), and concentrated sulfuric acid (4.3 ml).[7]
-
Heat the mixture to 60-70°C and stir for an extended period (e.g., 55 hours).[7]
-
Monitor the reaction for completion. Additional reagents may be required for full conversion.[7]
-
Upon completion, the reaction mixture can be worked up using standard procedures to isolate the methyl ester.
Protocol 3: Alternative Synthesis of this compound from Methyl Vanillate
Materials:
-
Vanillic acid methyl ester
-
Sodium nitrite
-
Water
-
1,4-Dioxane
-
Nitric acid (65%)
-
Sodium hydroxide solution (50%)
Procedure:
-
Charge a reactor with vanillic acid methyl ester (e.g., 33g) and sodium nitrite (e.g., 0.625g).[5]
-
Add water (158mL) and 1,4-dioxane (158mL) at room temperature.[5]
-
Heat the reaction mixture to 40°C.[5]
-
Add 65% nitric acid (15.75g) over three hours and stir for an additional 4 hours.[5]
-
Distill off the water/nitric-acid/dioxane azeotrope under vacuum at 40°C.[5]
-
Quench the resulting product suspension by adding 50% sodium hydroxide solution (33.2 mL) and stir for 16 hours.[5]
-
Cool the product suspension to 0°C and stir for 2 hours.[5]
-
Filter the product and wash sequentially with ethanol, water, and ethanol.[5]
-
Dry the product under vacuum at 50°C.[5]
Protocol 4: Conversion to Downstream Intermediate (Acyl Chloride Formation)
The carboxylic acid of the nitrated vanillic acid derivative is often converted to an acyl chloride to facilitate the subsequent coupling reaction.
Materials:
-
4-hydroxy-3-methoxy-5-nitrobenzoic acid
-
1,4-Dioxane
-
Thionyl chloride
Procedure:
-
Suspend 4-hydroxy-3-methoxy-5-nitrobenzoic acid (e.g., 160g) in 1,4-dioxane (720mL).[5]
-
Add thionyl chloride (e.g., 169.8g) and heat the mixture to 80°C. A clear solution should form around 75°C.[5]
-
Stir the mixture at 80°C for 3 hours.[5]
-
Distill off the unreacted thionyl chloride. The resulting residue is the acyl chloride derivative, which can be used in the next step.[5]
Data Presentation
| Intermediate/Product | Starting Material | Reagents | Solvent | Yield | Purity | Reference |
| 4-hydroxy-3-methoxy-5-nitrobenzoic acid | Vanillic acid | Nitric acid, Acetic acid | Acetic acid | 40-46% | - | [2][4] |
| 4-hydroxy-3-methoxy-5-nitrobenzoic acid | Vanillic acid | Nitric acid | Acetic acid | 44% | - | [6] |
| 1,2,4-oxadiazole N-oxide product | 1,2,4-oxadiazole compound | Urea hydrogen peroxide, Trifluoroacetic anhydride | Dichloromethane | 59% | - | [2][4] |
| Opicapone | 3,4-dibenzyloxy-5-nitrobenzoyl chloride | (Z)-2,5-dichloro-N'-hydroxy-4,6-dimethylnicotinimidamide, BBr3 | Dichloromethane | - | - | [2] |
Note: Yields and purities can vary significantly based on reaction scale and purification methods.
Logical Relationship of Key Synthetic Steps
The following diagram illustrates the logical progression from the key intermediate to Opicapone.
Caption: Key transformations from the intermediate to Opicapone.
Conclusion
This compound is a critical intermediate in the synthesis of Opicapone. The protocols provided herein, derived from patented and published literature, offer a solid foundation for researchers engaged in the synthesis of this important pharmaceutical agent. Careful execution of these steps, with appropriate analytical monitoring, is essential for achieving good yields and high purity of the final product. The synthetic routes presented highlight the versatility of this intermediate in constructing the core structure of Opicapone.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. newdrugapprovals.org [newdrugapprovals.org]
- 3. US20210087183A1 - Process for the preparation of opicapone and intermediates thereof - Google Patents [patents.google.com]
- 4. WO2019123066A1 - Process for the preparation of opicapone and intermediates thereof - Google Patents [patents.google.com]
- 5. newdrugapprovals.org [newdrugapprovals.org]
- 6. 4-HYDROXY-3-METHOXY-5-NITROBENZOIC ACID | 15785-54-3 [chemicalbook.com]
- 7. JP2007031331A - Process for producing 5-hydroxy-4-methoxy-2-nitrobenzoic acid compound - Google Patents [patents.google.com]
Application Notes and Protocols: Synthesis of COMT Inhibitors Using Methyl 4-hydroxy-3-methoxy-5-nitrobenzoate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of Catechol-O-methyltransferase (COMT) inhibitors, with a focus on utilizing Methyl 4-hydroxy-3-methoxy-5-nitrobenzoate and its derivatives as key starting materials. COMT inhibitors are a critical class of drugs used in the management of Parkinson's disease, working to enhance the efficacy of levodopa treatment.
Introduction
Catechol-O-methyltransferase (COMT) is an enzyme that plays a crucial role in the degradation of catecholamines, including dopamine.[1][2] By inhibiting COMT, the bioavailability of levodopa, a dopamine precursor, is increased, leading to improved motor control in Parkinson's patients.[3] Two prominent COMT inhibitors, Entacapone and Tolcapone, can be synthesized from nitrocatechol derivatives. This compound serves as a readily available and versatile starting material for these synthetic routes.
Synthesis of Entacapone
The synthesis of Entacapone from this compound involves a multi-step process, beginning with the protection of the hydroxyl group, followed by saponification, and subsequent condensation and demethylation reactions.
Experimental Protocol: Synthesis of 3,4-dimethoxy-5-nitrobenzoic acid
This protocol outlines the initial steps in the synthesis of Entacapone, starting from this compound.
-
Methylation: To a suspension of this compound (100.0 g, 0.44 mol) in acetone (1760 mL), add K₂CO₃ (133.8 g, 0.97 mol) and Me₂SO₄ (125.5 mL, 1.32 mol).[4][5]
-
Cool the reaction to room temperature and filter the solid.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Saponification: Suspend the resulting residue in methanol (1350 mL).[4][5]
-
Cool the suspension to 10 °C.
-
Add a solution of NaOH (88.1 g, 2.20 mol) in H₂O (600 mL) over 30 minutes, maintaining the internal temperature below 20 °C.[4]
-
Stir the mixture at 10 °C for 7 hours to yield 3,4-dimethoxy-5-nitrobenzoic acid.[4]
Quantitative Data: Synthesis of 3,4-dimethoxy-5-nitrobenzoic acid
| Starting Material | Reagents | Solvent | Reaction Time | Product |
| This compound (100.0 g) | K₂CO₃ (133.8 g), Me₂SO₄ (125.5 mL) | Acetone (1760 mL) | 15 hours (reflux) | Methyl 3,4-dimethoxy-5-nitrobenzoate |
| Methyl 3,4-dimethoxy-5-nitrobenzoate | NaOH (88.1 g) | Methanol (1350 mL), Water (600 mL) | 7 hours (10 °C) | 3,4-dimethoxy-5-nitrobenzoic acid |
Synthetic Pathway for Entacapone
Caption: Synthetic pathway of Entacapone from this compound.
Synthesis of Tolcapone
While direct synthesis from this compound is less commonly cited, a closely related precursor, 4-hydroxy-3-methoxy-5-nitrobenzoic acid, is used. The synthesis involves the conversion of the benzoic acid to a benzophenone derivative, followed by demethylation.
Experimental Protocol: Synthesis of Tolcapone from a related precursor
This protocol describes the synthesis of Tolcapone starting from 4-hydroxy-3-methoxy-5-nitrobenzoic acid.
-
Acyl Chloride Formation: In a four-necked round-bottom flask, charge toluene (500.0 mL), 4-hydroxy-3-methoxy-5-nitrobenzoic acid (50.0 g), and a catalytic amount of N,N-Dimethylformamide (5.0 mL).[6]
-
To the stirred reaction mixture at 25-30°C, add thionyl chloride.
-
Friedel-Crafts Acylation: The resulting acyl chloride is then reacted with a suitable aromatic compound (e.g., toluene) in the presence of a Lewis acid catalyst to form 4-hydroxy-3-methoxy-5-nitro-4'-methylbenzophenone.
-
Demethylation: Treat the crude 3-methoxy-4-hydroxy-5-nitro-4'methyl benzophenone (50.0 g) with 75 mL of 48% hydrobromic acid at 90-110°C for 8-10 hours.[6]
-
Cool the reaction mass to 25-30°C and dilute with water.
-
Filter the precipitate, wash with water, and dry to yield Tolcapone.[6]
Quantitative Data: Synthesis of Tolcapone
| Starting Material | Key Intermediate | Demethylation Agent | Reaction Time/Temp | Product | Yield |
| 4-hydroxy-3-methoxy-5-nitrobenzoic acid | 4-hydroxy-3-methoxy-5-nitro-4'-methylbenzophenone | 48% Hydrobromic acid | 8-10 hours / 90-110°C | Tolcapone | 40-43 g |
Note: The yield is reported for the demethylation step from 50g of the intermediate.[6]
Synthetic Workflow for Tolcapone
Caption: Synthetic workflow for Tolcapone.
Mechanism of COMT Inhibition
COMT inhibitors prevent the breakdown of levodopa by blocking the active site of the Catechol-O-methyltransferase enzyme. This inhibition is often competitive, meaning the inhibitor molecule binds to the same site as the natural substrate.
Signaling Pathway of COMT Inhibition
Caption: Mechanism of COMT inhibition.
By understanding these synthetic pathways and the underlying mechanism of action, researchers and drug development professionals can further optimize the synthesis of existing COMT inhibitors and design novel therapeutic agents for the treatment of neurological disorders.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Recent Progress in Synthetic and Natural Catechol-O-methyltransferase Inhibitors for Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of a Novel One-Pot Process for the Synthesis of Tolcapone – Oriental Journal of Chemistry [orientjchem.org]
- 4. EP1978014A1 - Process for the preparation of entacapone and intermediates thereof - Google Patents [patents.google.com]
- 5. WO2008119793A1 - Process for the preparation of entacapone and intermediates thereof - Google Patents [patents.google.com]
- 6. WO2014147464A2 - Novel process for the preparation of tolcapone - Google Patents [patents.google.com]
Application Notes and Protocols for NMR Spectroscopy of Methyl 4-hydroxy-3-methoxy-5-nitrobenzoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the acquisition and analysis of ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of Methyl 4-hydroxy-3-methoxy-5-nitrobenzoate. The methodologies outlined are intended to ensure high-quality, reproducible data suitable for structural elucidation and purity assessment, which are critical aspects of drug development and chemical research. This guide includes sample preparation, instrumentation parameters, and data processing recommendations. Additionally, predicted ¹H and ¹³C NMR spectral data are provided for reference.
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the structural characterization of organic molecules. For drug development professionals and researchers, obtaining high-resolution NMR spectra is crucial for verifying the chemical structure, assessing purity, and quantifying compounds of interest. This compound (C₉H₉NO₆, Molar Mass: 227.17 g/mol ) is a substituted aromatic compound for which detailed NMR analysis is essential for unambiguous identification.[1] This application note presents a standardized protocol for acquiring high-quality ¹H and ¹³C NMR spectra for this molecule.
Materials and Equipment
Materials
-
Sample: this compound
-
Deuterated Solvent: Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆) with 0.03% v/v Tetramethylsilane (TMS) as an internal standard. The choice of solvent depends on the sample's solubility.
-
NMR Tubes: High-precision 5 mm NMR tubes.
-
Pipettes and Vials: Glass Pasteur pipettes and small glass vials for sample preparation.
-
Filter: A small plug of glass wool or a syringe filter to remove particulate matter.
Equipment
-
NMR Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
Vortex Mixer: For thorough mixing of the sample.
-
Analytical Balance: For accurate weighing of the sample.
Experimental Protocol
A systematic workflow is essential for obtaining reliable NMR data. The following diagram illustrates the key stages of the experimental process.
Caption: A flowchart outlining the major steps from sample preparation to data analysis.
Sample Preparation
-
Weighing the Sample: Accurately weigh approximately 5-10 mg of this compound for a ¹H NMR spectrum. For a ¹³C NMR spectrum, a more concentrated sample of 20-50 mg is recommended.
-
Dissolution: Transfer the weighed sample into a clean, dry vial. Add 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing TMS.
-
Mixing: Gently vortex the vial to ensure the sample is completely dissolved.
-
Filtration: To remove any suspended particles, which can degrade the spectral quality, filter the solution through a Pasteur pipette containing a small plug of glass wool directly into a clean NMR tube.[2]
-
Capping and Labeling: Securely cap the NMR tube and label it clearly.
NMR Data Acquisition
-
Instrument Setup: Insert the NMR tube into the spectrometer.
-
Locking and Shimming: Lock the spectrometer onto the deuterium signal of the solvent and perform shimming to optimize the magnetic field homogeneity.
-
¹H NMR Acquisition Parameters (Typical for a 400 MHz spectrometer):
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30').
-
Spectral Width: 12-16 ppm.
-
Acquisition Time: 3-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 8-16 scans.
-
-
¹³C NMR Acquisition Parameters (Typical for a 100 MHz ¹³C frequency):
-
Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').
-
Spectral Width: 200-240 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more, depending on the sample concentration.
-
Data Processing
-
Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phasing and Baseline Correction: Manually phase the spectrum to ensure all peaks are in the absorptive mode and apply a baseline correction to obtain a flat baseline.
-
Referencing: Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
-
Peak Picking and Integration: Identify all significant peaks and integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios.
Predicted Spectral Data
Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.0 - 8.2 | d (Doublet) | 1H | H-6 (Aromatic) |
| ~7.5 - 7.7 | d (Doublet) | 1H | H-2 (Aromatic) |
| ~4.0 | s (Singlet) | 3H | -OCH₃ (Methoxy) |
| ~3.9 | s (Singlet) | 3H | -OCH₃ (Ester) |
| ~10.0 - 11.0 | br s (Broad Singlet) | 1H | -OH (Phenolic) |
Note: The phenolic proton (-OH) signal may be broad and its chemical shift can be highly dependent on concentration and solvent.
Predicted ¹³C NMR Data (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~165 - 167 | C=O (Ester Carbonyl) |
| ~150 - 155 | C-4 (Aromatic, C-OH) |
| ~145 - 150 | C-3 (Aromatic, C-OCH₃) |
| ~138 - 142 | C-5 (Aromatic, C-NO₂) |
| ~125 - 130 | C-1 (Aromatic, C-COOCH₃) |
| ~115 - 120 | C-6 (Aromatic, CH) |
| ~110 - 115 | C-2 (Aromatic, CH) |
| ~56 | -OCH₃ (Methoxy) |
| ~53 | -OCH₃ (Ester) |
Structure and Signal Assignment
The logical relationship between the functional groups of this compound and their expected NMR signals is depicted below.
Caption: Relationship between the molecule's structure and its corresponding NMR signals.
Conclusion
This application note provides a comprehensive and detailed protocol for the NMR analysis of this compound. Adherence to this protocol will enable researchers and scientists in the field of drug development and chemical analysis to obtain high-quality, reliable, and reproducible NMR data. The provided predicted spectral data serves as a useful reference for signal assignment and structural confirmation.
References
Application Note: High-Performance Liquid Chromatography (HPLC) Method for Purity Analysis of Methyl 4-hydroxy-3-methoxy-5-nitrobenzoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust reverse-phase high-performance liquid chromatography (RP-HPLC) method for the determination of purity and the analysis of impurities in Methyl 4-hydroxy-3-methoxy-5-nitrobenzoate. The described method is designed to be simple, accurate, and precise, making it suitable for routine quality control and in-process monitoring during drug development and manufacturing. The protocol includes detailed chromatographic conditions, sample preparation, and method validation parameters as per industry standards.
Introduction
This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Its purity is critical to ensure the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for assessing the purity of such compounds due to its high resolution and sensitivity. This document provides a comprehensive protocol for an RP-HPLC method capable of separating this compound from its potential process-related impurities and degradation products.
Experimental Protocol
This section outlines the detailed experimental conditions for the HPLC analysis.
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
-
Column: A C18 reverse-phase column (e.g., Waters X-terra, 150 mm x 4.6 mm, 5 µm) is recommended for the separation of nitroaromatic compounds.[1]
-
Chemicals and Reagents:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, filtered and degassed)
-
Phosphoric acid (analytical grade)
-
Chromatographic Conditions
The following table summarizes the optimized chromatographic conditions for the analysis.
| Parameter | Recommended Condition |
| Stationary Phase | C18 Reverse-Phase Column (150 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Elution Mode | Isocratic |
| Mobile Phase Composition | 60% Mobile Phase A : 40% Mobile Phase B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 270 nm |
| Injection Volume | 10 µL |
| Run Time | 15 minutes |
Preparation of Solutions
-
Standard Solution (100 µg/mL): Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
-
Sample Solution (100 µg/mL): Accurately weigh about 10 mg of the this compound sample into a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
Method Validation
The proposed HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines. The key validation parameters are summarized below.
System Suitability
System suitability tests are performed to ensure that the chromatographic system is adequate for the intended analysis.
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% (for n=6 injections) |
Linearity
The linearity of the method is its ability to elicit test results that are directly proportional to the concentration of the analyte.
| Analyte | Concentration Range (µg/mL) | Correlation Coefficient (r²) |
| This compound | 10 - 150 | ≥ 0.999 |
Accuracy (% Recovery)
Accuracy is assessed by determining the recovery of a known amount of analyte spiked into a sample matrix.
| Spiked Level | Mean Recovery (%) | Acceptance Criteria (%) |
| 80% | To be determined | 98.0 - 102.0 |
| 100% | To be determined | 98.0 - 102.0 |
| 120% | To be determined | 98.0 - 102.0 |
Precision
Precision is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).
| Precision Level | Parameter | Acceptance Criteria (% RSD) |
| Repeatability | % RSD of peak area (n=6) | ≤ 2.0 |
| Intermediate Precision | % RSD of peak area (n=6, different day, analyst, instrument) | ≤ 2.0 |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD and LOQ are determined based on the signal-to-noise ratio.
| Parameter | Signal-to-Noise Ratio |
| LOD | 3:1 |
| LOQ | 10:1 |
Robustness
The robustness of the method is evaluated by making small, deliberate variations in the method parameters.
| Parameter Varied | Variation | Effect on Results |
| Flow Rate | ± 0.1 mL/min | To be determined |
| Column Temperature | ± 2 °C | To be determined |
| Mobile Phase Composition | ± 2% Organic | To be determined |
Data Presentation
All quantitative data should be summarized in clearly structured tables for easy comparison and interpretation, as exemplified in the tables above.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the HPLC purity analysis of this compound.
Caption: Workflow for HPLC purity analysis.
Method Validation Logical Relationship
The diagram below shows the logical relationship and hierarchy of the method validation parameters.
References
"recrystallization procedure for purifying Methyl 4-hydroxy-3-methoxy-5-nitrobenzoate"
An Application Note and Protocol for the Purification of Methyl 4-hydroxy-3-methoxy-5-nitrobenzoate via Recrystallization
Introduction
Recrystallization is a fundamental technique for the purification of solid organic compounds. The principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures. An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but readily at an elevated temperature. Upon cooling, the purified compound crystallizes out of the solution, while impurities remain dissolved. This method is crucial in the synthesis and development of pharmaceutical compounds to ensure high purity.
Data Presentation
Due to the absence of specific experimental data for the recrystallization of this compound in the searched literature, the following table outlines potential solvent systems based on the purification of analogous compounds. Researchers should perform small-scale solvent screenings to determine the optimal system.
| Solvent/Solvent System | Rationale for Selection | Anticipated Solubility Profile | Notes |
| Methanol | Structurally similar nitrobenzoates have been successfully recrystallized from methanol. | Low solubility at room temperature, high solubility at boiling point. | A common and effective solvent for polar organic molecules. |
| Ethanol | Similar properties to methanol, offering a slightly different polarity. | Low solubility at room temperature, high solubility at boiling point. | May be a suitable alternative to methanol. |
| Isopropanol/Water | A mixed solvent system can fine-tune the solubility characteristics. | The ratio can be adjusted to achieve desired solubility. | The addition of water as an anti-solvent can induce crystallization. |
| Ethyl Acetate/Hexane | A non-polar/polar aprotic solvent system. | Good solubility in ethyl acetate; hexane acts as an anti-solvent. | Useful if the compound is less polar. |
Experimental Protocol
This protocol describes a general procedure for the recrystallization of this compound.
Materials and Equipment:
-
Crude this compound
-
Selected recrystallization solvent (e.g., Methanol)
-
Erlenmeyer flasks
-
Hot plate with magnetic stirring capability
-
Magnetic stir bar
-
Buchner funnel and flask
-
Filter paper
-
Ice bath
-
Spatula
-
Watch glass
-
Drying oven or vacuum desiccator
Procedure:
-
Dissolution:
-
Place the crude this compound into an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent (e.g., methanol) to just cover the solid.
-
Gently heat the mixture on a hot plate with stirring.
-
Continue to add small portions of the hot solvent until the solid completely dissolves. Avoid adding excess solvent to ensure a good recovery yield.
-
-
Hot Filtration (Optional):
-
If insoluble impurities are observed in the hot solution, perform a hot gravity filtration. This step should be done quickly to prevent premature crystallization.
-
-
Crystallization:
-
Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once the flask has reached room temperature, place it in an ice bath to maximize the yield of crystals.
-
-
Isolation of Crystals:
-
Set up a Buchner funnel with filter paper over a clean filter flask connected to a vacuum source.
-
Wet the filter paper with a small amount of the cold recrystallization solvent.
-
Pour the cold crystal slurry into the Buchner funnel.
-
Wash the crystals with a small amount of the cold solvent to remove any remaining soluble impurities.
-
-
Drying:
-
Allow the crystals to dry on the filter paper by drawing air through the funnel for a few minutes.
-
Transfer the purified crystals to a watch glass and dry them further in a drying oven at a temperature below the compound's melting point or in a vacuum desiccator.
-
-
Purity Assessment:
-
Determine the melting point of the recrystallized product. A sharp melting point close to the literature value indicates high purity.
-
Further analysis by techniques such as NMR or HPLC can also be performed to confirm purity.
-
Visualizations
Diagram 1: Recrystallization Workflow
Caption: A flowchart illustrating the key stages of the recrystallization procedure for purification.
Diagram 2: Solvent Selection Logic
Caption: A decision tree for selecting an appropriate recrystallization solvent.
Application Notes and Protocols: Synthesis of Methyl 5-nitrovanillate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of methyl 5-nitrovanillate via the esterification of 5-nitrovanillic acid. The described method is a standard acid-catalyzed esterification, a fundamental reaction in organic synthesis, often employed in the preparation of pharmaceutical intermediates and other fine chemicals. These application notes include a comprehensive experimental procedure, a summary of quantitative data, and a visual representation of the experimental workflow to ensure reproducibility and ease of use in a laboratory setting.
Introduction
5-Nitrovanillic acid and its derivatives are important intermediates in the synthesis of various biologically active molecules. The esterification to its methyl ester, methyl 5-nitrovanillate, is a key step in modifying its chemical properties, such as solubility and reactivity, for subsequent synthetic transformations. The protocol outlined below utilizes a classic Fischer-Speier esterification approach, which involves reacting the carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst. This method is widely applicable and known for its reliability.[1][2]
Quantitative Data Summary
The following table summarizes the typical quantitative data for the esterification of 5-nitrovanillic acid. Please note that yields are dependent on reaction scale and purification efficiency.
| Parameter | Value | Notes |
| Reactants | ||
| 5-Nitrovanillic Acid | 1.0 eq | Starting Material |
| Methanol | 20-50 eq | Reagent and Solvent |
| Sulfuric Acid (conc.) | 0.1-0.3 eq | Catalyst |
| Reaction Conditions | ||
| Temperature | Reflux (approx. 65°C) | |
| Reaction Time | 4-8 hours | Monitor by TLC |
| Product | ||
| Product Name | Methyl 5-nitrovanillate | |
| Molecular Formula | C₉H₉NO₅ | |
| Molecular Weight | 211.17 g/mol | |
| Expected Yield | 85-95% | Based on similar esterifications. |
| Appearance | Pale yellow solid |
Experimental Protocol
This protocol details the step-by-step procedure for the synthesis of methyl 5-nitrovanillate.
3.1. Materials and Reagents
-
5-Nitrovanillic Acid
-
Methanol (Anhydrous)
-
Sulfuric Acid (Concentrated, 98%)
-
Saturated Sodium Bicarbonate Solution
-
Brine (Saturated Sodium Chloride Solution)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
-
Ethyl Acetate
-
Hexane
-
Deionized Water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Beakers, graduated cylinders, and other standard laboratory glassware
-
Thin Layer Chromatography (TLC) plates (silica gel)
3.2. Reaction Setup
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 5-nitrovanillic acid.
-
Add an excess of anhydrous methanol to the flask. The methanol acts as both a reagent and a solvent.
-
Place the flask in an ice bath to cool the mixture.
-
Slowly and carefully add concentrated sulfuric acid dropwise to the stirred solution. Caution: This is an exothermic reaction.
-
Once the addition is complete, remove the flask from the ice bath and attach a reflux condenser.
3.3. Reaction Procedure
-
Heat the reaction mixture to reflux using a heating mantle or oil bath.[2]
-
Maintain the reflux for 4-8 hours. The progress of the reaction should be monitored by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexane as the eluent). The starting material (5-nitrovanillic acid) is more polar and will have a lower Rf value than the product (methyl 5-nitrovanillate).
-
Once the reaction is complete (as indicated by the disappearance of the starting material on the TLC plate), allow the mixture to cool to room temperature.
3.4. Work-up and Purification
-
Reduce the volume of the reaction mixture by approximately half using a rotary evaporator to remove excess methanol.
-
Pour the concentrated mixture into a beaker containing ice-cold water. The crude product may precipitate as a solid. If it oils out, proceed with extraction.
-
If a solid precipitates, collect it by vacuum filtration, wash with cold water, and then proceed to recrystallization.
-
If no solid forms, transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL for a small-scale reaction).
-
Combine the organic layers and wash sequentially with deionized water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., methanol/water or ethyl acetate/hexane) to yield pure methyl 5-nitrovanillate as a pale yellow solid.
3.5. Characterization
The identity and purity of the final product can be confirmed by standard analytical techniques such as:
-
Melting Point: Compare the observed melting point with the literature value.
-
NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry: To determine the molecular weight.
-
Infrared Spectroscopy: To identify the characteristic functional groups (e.g., ester carbonyl, nitro group).
Visualizations
4.1. Experimental Workflow
References
Application Note and Protocol: Large-Scale Synthesis of Methyl 4-hydroxy-3-methoxy-5-nitrobenzoate
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Methyl 4-hydroxy-3-methoxy-5-nitrobenzoate is a key intermediate in the synthesis of various pharmaceutical compounds. For instance, it is a precursor for Opicapone, a catechol-O-methyltransferase (COMT) inhibitor used in the management of Parkinson's disease.[1] The efficient large-scale synthesis of this compound is therefore of significant interest to the pharmaceutical industry. This document provides a detailed two-step protocol for the synthesis of this compound, starting from the readily available vanillic acid. The protocol includes nitration of vanillic acid followed by esterification.
Reaction Scheme:
The overall synthetic pathway involves two primary chemical transformations: nitration of the aromatic ring followed by Fischer esterification of the carboxylic acid.
Figure 1. Reaction scheme for the synthesis of this compound.
Experimental Protocols
Part 1: Synthesis of 4-hydroxy-3-methoxy-5-nitrobenzoic acid
This protocol is adapted from a known procedure for the nitration of vanillic acid.[1]
Materials:
-
Vanillic acid
-
Acetic acid
-
60% Nitric acid
-
Ice water
-
Reaction vessel with stirring mechanism
-
Dropping funnel
-
Filtration apparatus (e.g., Büchner funnel)
Procedure:
-
In a suitable reaction vessel, dissolve vanillic acid in acetic acid.
-
Stir the mixture at room temperature to ensure complete dissolution.
-
Slowly add 60% nitric acid dropwise to the solution while maintaining vigorous stirring. The temperature should be monitored and controlled, if necessary, with an ice bath.
-
After the addition is complete, continue to stir the reaction mixture at room temperature for approximately 30 minutes.[1]
-
Prepare a separate vessel with a large volume of ice water.
-
Pour the reaction mixture into the ice water to quench the reaction and precipitate the product.[1]
-
Collect the resulting yellow precipitate by filtration.
-
Wash the collected solid thoroughly with water to remove any residual acid.
-
Dry the product under vacuum to obtain 4-hydroxy-3-methoxy-5-nitrobenzoic acid as a yellow powder.[1]
Part 2: Synthesis of this compound
This protocol employs a standard Fischer esterification method, analogous to procedures for similar substrates.[2][3]
Materials:
-
4-hydroxy-3-methoxy-5-nitrobenzoic acid
-
Methanol
-
Concentrated sulfuric acid
-
Reaction vessel with reflux condenser and stirring mechanism
-
Heating mantle
-
Rotary evaporator
-
Ether (for washing)
Procedure:
-
To a reaction vessel equipped with a reflux condenser, add the 4-hydroxy-3-methoxy-5-nitrobenzoic acid synthesized in Part 1 and a sufficient volume of methanol.
-
With stirring, carefully and slowly add a catalytic amount of concentrated sulfuric acid to the mixture.
-
Heat the mixture to reflux (approximately 60-70°C) and maintain this temperature with continuous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC). A reaction time of several hours to overnight is typical for esterifications of this type.[2]
-
After the reaction is complete, allow the solution to cool to room temperature.
-
Concentrate the reaction solution under reduced pressure using a rotary evaporator to remove the excess methanol.
-
The resulting concentrate may be poured into cold water to precipitate the crude ester.
-
Filter the solid product, wash with water, and then with a small amount of cold ether to remove nonpolar impurities.
-
Dry the final product, this compound, which should be a pale yellow solid.[2]
Data Presentation
The following table summarizes the quantitative data for the synthesis. Note that yields can vary based on the scale and specific conditions of the reaction.
| Parameter | Step 1: Nitration | Step 2: Esterification | Reference |
| Starting Material | Vanillic acid | 4-hydroxy-3-methoxy-5-nitrobenzoic acid | [1] |
| Reagents | 60% Nitric acid, Acetic acid | Methanol, Conc. Sulfuric acid | [1][2] |
| Molar Ratio (Reagent:Substrate) | ~1.06 : 1 (Nitric acid : Vanillic acid) | Catalytic (H₂SO₄), Methanol in large excess (solvent) | [1][2] |
| Reaction Temperature | Room Temperature | 60-70°C (Reflux) | [1][2] |
| Reaction Time | 30 minutes | ~20-55 hours (monitor by TLC) | [2] |
| Product | 4-hydroxy-3-methoxy-5-nitrobenzoic acid | This compound | |
| Reported Yield | ~44% | ~87% (for an analogous compound) | [1][2] |
| Product Appearance | Yellow powder | Pale yellow solid | [1][2] |
Experimental Workflow
The logical flow of the synthesis from starting materials to the final purified product is illustrated below.
Figure 2. Workflow diagram for the large-scale synthesis of this compound.
Safety Precautions
-
Nitric Acid: Is a strong oxidizing agent and is highly corrosive. Handle with extreme care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Concentrated Sulfuric Acid: Is highly corrosive and will cause severe burns upon contact. It is also a strong dehydrating agent. Handle with extreme care in a fume hood and wear appropriate PPE. When diluting, always add acid to water, never the other way around.
-
Acetic Acid: Is corrosive and has a pungent odor. Handle in a well-ventilated area.
-
Methanol: Is flammable and toxic. Avoid inhalation and contact with skin.
-
General: Perform all steps of this synthesis in a well-ventilated fume hood. Ensure that appropriate fire safety equipment is accessible.
References
Application Notes and Protocols: Methyl 4-hydroxy-3-methoxy-5-nitrobenzoate in Medicinal Chemistry
Audience: Researchers, scientists, and drug development professionals.
Introduction
Methyl 4-hydroxy-3-methoxy-5-nitrobenzoate, and its parent compound 4-hydroxy-3-methoxy-5-nitrobenzoic acid (also known as 5-nitrovanillic acid), are versatile intermediates in medicinal chemistry. Their polysubstituted aromatic ring provides a scaffold for the synthesis of a variety of biologically active molecules. The presence of hydroxyl, methoxy, and nitro groups allows for diverse chemical modifications, making this compound a valuable starting material for drug discovery and development.
The primary significance of this chemical scaffold lies in its role as a key building block for the synthesis of catechol-O-methyltransferase (COMT) inhibitors, which are used in the treatment of Parkinson's disease.[1][2] Additionally, the structural motif is found in compounds investigated for other therapeutic areas, including cancer and infectious diseases.
Physicochemical Properties
A summary of the key physicochemical properties of the parent acid, 4-hydroxy-3-methoxy-5-nitrobenzoic acid, is provided below. These properties are essential for understanding its behavior in biological systems and for designing synthetic routes.
| Property | Value | Reference |
| Molecular Formula | C₈H₇NO₆ | [3][4] |
| Molecular Weight | 213.14 g/mol | [3][4] |
| Melting Point | 216-219 °C | [1] |
| Appearance | Yellow powder | [1] |
| CAS Number | 15785-54-3 | [1][4] |
Key Applications in Medicinal Chemistry
COMT Inhibitors for Parkinson's Disease
The most prominent application of 4-hydroxy-3-methoxy-5-nitrobenzoic acid is as a precursor for the synthesis of COMT inhibitors.[1][2] COMT is an enzyme that plays a crucial role in the degradation of levodopa, the primary medication for Parkinson's disease. By inhibiting COMT, the bioavailability of levodopa is increased, leading to improved motor control in patients.
Opicapone , a third-generation COMT inhibitor, is synthesized using 4-hydroxy-3-methoxy-5-nitrobenzoic acid as a starting material.[1]
Signaling Pathway of COMT Inhibition
Caption: COMT inhibition pathway in the periphery.
Intermediates for Kinase Inhibitors
Nitroaromatic compounds are valuable precursors for the synthesis of kinase inhibitors used in cancer therapy. The nitro group can be readily reduced to an amino group, which can then be further functionalized. A retracted paper describes a synthetic route to Gefitinib , an EGFR and HER-2 kinase inhibitor, utilizing a related nitrobenzoate derivative.[5] This highlights the potential of this compound as a starting material for analogous kinase inhibitors.
General Workflow for Kinase Inhibitor Synthesis
Caption: Synthetic workflow for kinase inhibitors.
Experimental Protocols
Synthesis of 4-hydroxy-3-methoxy-5-nitrobenzoic acid from Vanillic Acid
This protocol is adapted from a standard nitration procedure of vanillic acid.[1]
Materials:
-
Vanillic acid
-
Acetic acid
-
60% Nitric acid
-
Ice water
-
Filter paper
-
Vacuum filtration apparatus
Procedure:
-
Dissolve vanillic acid (e.g., 20 g, 119 mmol) in acetic acid (200 mL).
-
Slowly add 60% nitric acid (9.7 mL, 126.4 mmol) dropwise to the solution while stirring at room temperature.
-
Continue stirring the reaction mixture at room temperature for 30 minutes.
-
Quench the reaction by pouring the mixture into ice water.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the precipitate thoroughly with water.
-
Dry the product under vacuum to yield 4-hydroxy-3-methoxy-5-nitrobenzoic acid as a yellow powder.
Expected Yield: Approximately 44%.[1]
Reduction of the Nitro Group to an Amine
This is a general procedure for the reduction of an aromatic nitro group, a key step in the synthesis of many pharmaceutical intermediates.[3][5]
Materials:
-
This compound
-
Iron powder
-
Acetic acid
-
Methanol
-
Ethyl acetate
-
Water
-
Filtration apparatus
Procedure:
-
Add powdered iron (e.g., 50 g, 0.89 mol) to acetic acid (500 mL) and stir the suspension for 15 minutes at 50°C under an inert atmosphere (e.g., N₂).
-
Dissolve this compound (e.g., 90.0 g, 0.30 mol, for a related compound) in methanol (300 mL).
-
Add the solution of the nitro compound dropwise to the iron/acetic acid suspension.
-
Stir the mixture for 30 minutes at 50-60°C.
-
Filter the catalyst and wash it with methanol.
-
Combine the filtrate and washes, and evaporate the volatiles under reduced pressure.
-
Pour the residue into water and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over sodium sulfate, and concentrate to obtain the amino product.
Conclusion
This compound is a valuable and versatile building block in medicinal chemistry. Its utility is primarily demonstrated through its role as a key intermediate in the synthesis of COMT inhibitors for the treatment of Parkinson's disease. The reactivity of its functional groups also makes it a suitable starting material for the synthesis of other classes of therapeutic agents, such as kinase inhibitors. The provided protocols offer a foundation for the synthesis and further modification of this important scaffold, enabling its application in drug discovery and development programs.
References
- 1. 4-HYDROXY-3-METHOXY-5-NITROBENZOIC ACID | 15785-54-3 [chemicalbook.com]
- 2. 5-Nitrovanillin - Wikipedia [en.wikipedia.org]
- 3. 4-Hydroxy-3-methoxy-5-nitrobenzoic acid | 15785-54-3 | Benchchem [benchchem.com]
- 4. 4-Hydroxy-3-methoxy-5-nitrobenzoic acid | C8H7NO6 | CID 15527939 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 4-hydroxy-3-methoxy-5-nitrobenzoate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 4-hydroxy-3-methoxy-5-nitrobenzoate.
Frequently Asked Questions (FAQs)
Q1: What is the most common starting material for the synthesis of this compound?
The most frequently cited starting material is methyl 4-hydroxy-3-methoxybenzoate, also known as methyl vanillate. This is often preferred due to its commercial availability and direct route to the target molecule via nitration. Another documented starting material is 4-hydroxy-3-methoxybenzoic acid (vanillic acid), which requires an initial esterification step to form methyl vanillate before nitration, or can be directly nitrated followed by esterification.
Q2: What are the typical nitrating agents used for this synthesis?
Common nitrating agents include:
-
A mixture of concentrated nitric acid and concentrated sulfuric acid. The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺).
-
Concentrated nitric acid in a solvent like acetic acid.
-
Fuming nitric acid.
The choice of nitrating agent and reaction conditions can significantly impact the yield and purity of the product.
Q3: What are the critical reaction parameters to control for a high yield?
Temperature control is paramount. The nitration of aromatic compounds is a highly exothermic reaction.[1] Maintaining a low temperature, typically between 0-10°C, is crucial to prevent over-nitration (dinitration) and the formation of unwanted side products.[1] The rate of addition of the nitrating agent should also be carefully controlled to manage the reaction exotherm.
Q4: What are the potential side products or isomers I should be aware of?
The primary challenge in this synthesis is controlling the regioselectivity of the nitration. The hydroxyl (-OH) and methoxy (-OCH₃) groups on the benzene ring are ortho-, para-directing activators, while the methyl ester (-COOCH₃) is a meta-directing deactivator. This can lead to the formation of isomers. For instance, nitration could potentially occur at other positions on the ring, although the 5-position is generally favored due to steric and electronic factors. In some cases, isomers with the nitro group at the 2 or 6 positions might be formed.
Q5: How can I purify the crude this compound?
The most common method for purification is recrystallization.[2][3][4] A mixture of ethanol and water is often effective.[2] The crude product, which may be an oil or a solid, is dissolved in a minimal amount of hot solvent and then allowed to cool slowly, leading to the formation of purer crystals. Filtration under reduced pressure is used to collect the purified solid.[2][4] Column chromatography can also be employed for more rigorous purification if necessary.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Yield of Product | 1. Ineffective Nitrating Agent: The nitrating mixture may not have been prepared correctly or may have decomposed. 2. Reaction Temperature Too Low: While low temperatures are necessary, excessively cold conditions might slow the reaction to a halt. 3. Incomplete Reaction: The reaction time may have been insufficient. | 1. Prepare Fresh Nitrating Mixture: Always prepare the nitrating mixture of concentrated nitric and sulfuric acids just before use and keep it cold.[2] 2. Maintain Optimal Temperature Range: Ensure the reaction is maintained within the recommended temperature range (e.g., 0-10°C) to allow the reaction to proceed without promoting side reactions. 3. Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the consumption of the starting material. |
| Formation of a Dark Oil or Tarry Substance | 1. Reaction Temperature Too High: Runaway exotherm can lead to degradation of the starting material and product, as well as the formation of polymeric side products. 2. Excessive Nitrating Agent: Using too much nitrating agent can lead to over-nitration and oxidation of the aromatic ring. | 1. Strict Temperature Control: Pre-cool all reagents and the reaction vessel in an ice bath. Add the nitrating agent very slowly (dropwise) with vigorous stirring to dissipate heat effectively.[1][5] 2. Stoichiometric Control: Use the correct stoichiometry of the nitrating agent. A slight excess is common, but a large excess should be avoided. |
| Product is Difficult to Crystallize | 1. Presence of Impurities: Isomeric byproducts or unreacted starting material can inhibit crystallization. 2. Incorrect Recrystallization Solvent: The chosen solvent system may not be optimal for your product. | 1. Purification Prior to Crystallization: Attempt to remove impurities by washing the crude product with cold water or a dilute sodium bicarbonate solution to neutralize excess acid. 2. Solvent Screening: If a standard ethanol/water mixture is ineffective, try other solvent systems. You may need to perform small-scale solubility tests to find an appropriate solvent. |
| Multiple Spots on TLC After Reaction | 1. Isomer Formation: The reaction conditions may have favored the formation of multiple nitro isomers. 2. Incomplete Reaction: The presence of both starting material and product. 3. Side Reactions: Dinitration or other side reactions may have occurred. | 1. Optimize Reaction Conditions: Adjust the temperature and rate of addition of the nitrating agent to improve regioselectivity. 2. Purification: Use column chromatography on silica gel to separate the desired product from isomers and other impurities.[6] |
Data Presentation
Table 1: Comparison of Synthesis Protocols for Nitrated Vanillate Derivatives
| Starting Material | Nitrating Agent/Solvent | Temperature (°C) | Reaction Time | Reported Yield | Reference |
| Vanillic Acid | 60% Nitric Acid / Acetic Acid | Room Temperature | 30 min | 44% (for the acid) | [7] |
| Methyl 3-(3-chloropropoxy)-4-methoxybenzoate | 66% Nitric Acid / Acetic Acid & Acetic Anhydride | 0-5 | 6 h | Not specified for this step | [8] |
| Methyl 3-methylbenzoate | 65% Nitric Acid / Acetic Anhydride | Ice bath, then 30°C | 3 h | 98.21% (isomer mixture) | [3] |
| Methyl Benzoate | Conc. Nitric Acid / Conc. Sulfuric Acid | < 15 | 15 min | Not specified for this step | [1] |
Note: Yields can vary significantly based on the specific substrate and reaction scale.
Experimental Protocols
Protocol 1: Nitration of Methyl 4-hydroxy-3-methoxybenzoate (Methyl Vanillate)
This protocol is a generalized procedure based on standard nitration reactions of similar aromatic esters.
Materials:
-
Methyl 4-hydroxy-3-methoxybenzoate
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (68-70%)
-
Crushed Ice
-
Distilled Water
-
Ethanol
-
Sodium Bicarbonate (saturated solution)
-
Erlenmeyer flasks, beakers, magnetic stirrer, dropping funnel, Buchner funnel, and filter paper.
Procedure:
-
Preparation of the Nitrating Mixture: In a clean, dry flask cooled in an ice bath, slowly add 6 mL of concentrated sulfuric acid. While stirring, add 6 mL of concentrated nitric acid dropwise, ensuring the temperature remains below 10°C.
-
Reaction Setup: In a separate flask, dissolve 3.0 g of methyl 4-hydroxy-3-methoxybenzoate in a minimal amount of concentrated sulfuric acid (approximately 6 mL) and cool the mixture in an ice bath to below 5°C.
-
Nitration: While vigorously stirring the methyl vanillate solution, add the cold nitrating mixture dropwise using a dropping funnel. The rate of addition should be controlled to maintain the reaction temperature below 15°C.[1]
-
Reaction Completion: After the addition is complete, allow the mixture to stir at room temperature for an additional 15-30 minutes.[2]
-
Quenching: Slowly and carefully pour the reaction mixture over a beaker containing approximately 50 g of crushed ice with constant stirring.[5] A precipitate should form.
-
Isolation of Crude Product: Collect the solid precipitate by vacuum filtration using a Buchner funnel. Wash the solid with cold distilled water until the washings are neutral to litmus paper. A wash with a small amount of cold saturated sodium bicarbonate solution can also be used to neutralize any remaining acid, followed by another wash with cold water.
-
Purification (Recrystallization): a. Transfer the crude solid to a flask. b. Add a minimal amount of hot ethanol to dissolve the solid. c. Slowly add hot water until the solution becomes slightly cloudy. d. Reheat the solution until it becomes clear again. e. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization. f. Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water mixture, and dry thoroughly.
Visualizations
Synthesis Pathway
References
- 1. youtube.com [youtube.com]
- 2. Nitration of methyl benzoate | Resource | RSC Education [edu.rsc.org]
- 3. CN105820054A - Preparation method of 3-methoxy-2-nitrobenzoate - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. stacks.cdc.gov [stacks.cdc.gov]
- 7. 4-HYDROXY-3-METHOXY-5-NITROBENZOIC ACID | 15785-54-3 [chemicalbook.com]
- 8. RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate [mdpi.com]
Technical Support Center: Nitration of Methyl 4-Hydroxy-3-Methoxybenzoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the nitration of methyl 4-hydroxy-3-methoxybenzoate (methyl vanillate).
Troubleshooting Guide
This guide addresses common issues encountered during the nitration of methyl 4-hydroxy-3-methoxybenzoate to synthesize methyl 4-hydroxy-3-methoxy-5-nitrobenzoate.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield of Desired Product | 1. Incomplete reaction: Insufficient reaction time or temperature. 2. Decomposition of starting material: Reaction temperature too high, or use of overly harsh nitrating agents. 3. Loss of product during workup: Product may be soluble in the aqueous phase, or decomposition during extraction/purification. | 1. Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). 2. Temperature Control: Maintain a low reaction temperature (e.g., 0-5 °C) to prevent decomposition. 3. Careful Workup: Ensure the aqueous phase is saturated with a salt (e.g., brine) to reduce the solubility of the organic product. Use gentle extraction and purification techniques. |
| Formation of a Dark-Colored, Tarry Mixture | 1. Oxidation of the phenol: The hydroxyl group is susceptible to oxidation by nitric acid, especially at elevated temperatures. 2. Polynitration: The highly activated aromatic ring can undergo multiple nitrations, leading to complex mixtures and polymerization. | 1. Temperature Control: Strictly maintain low temperatures throughout the addition of the nitrating agent and the reaction. 2. Milder Nitrating Agent: Consider using a milder nitrating agent, such as nitric acid in acetic anhydride. 3. Controlled Addition: Add the nitrating agent slowly and dropwise to the substrate solution to control the exotherm and minimize localized high concentrations of the nitrating agent. |
| Presence of Multiple Spots on TLC/Peaks in HPLC | 1. Formation of isomeric products: Nitration can occur at other positions on the aromatic ring (e.g., at the 2- or 6-positions). 2. Dinitration: Formation of dinitro-derivatives is a common side reaction with activated aromatic rings. 3. Unreacted starting material: The reaction has not gone to completion. | 1. Purification: Use column chromatography (silica gel) or recrystallization to separate the desired isomer. A solvent system for chromatography can be optimized using TLC (e.g., ethyl acetate/hexanes). 2. Reaction Optimization: To minimize dinitration, use a stoichiometric amount of the nitrating agent and maintain a low reaction temperature. 3. Drive Reaction to Completion: Increase the reaction time or slightly elevate the temperature after the initial addition, while carefully monitoring for byproduct formation. |
| Difficulty in Isolating the Product | 1. Product is an oil: The product may not crystallize easily. 2. Product is soluble in the workup solvent: The choice of extraction or recrystallization solvent may be inappropriate. | 1. Purification: If the product is an oil, purification by column chromatography is recommended. 2. Solvent Selection: For extraction, use a solvent in which the product is highly soluble and immiscible with water (e.g., ethyl acetate, dichloromethane). For recrystallization, choose a solvent system where the product is soluble at high temperatures and insoluble at low temperatures. |
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions in the nitration of methyl 4-hydroxy-3-methoxybenzoate?
A1: The primary side reactions include:
-
Formation of Positional Isomers: Due to the directing effects of the hydroxyl and methoxy groups, nitration can also occur at the 2- and 6-positions of the benzene ring.
-
Dinitration: The activated nature of the aromatic ring makes it susceptible to the addition of a second nitro group.
-
Oxidation: The phenolic hydroxyl group can be oxidized by the nitrating agent, leading to the formation of colored byproducts and tars.
Q2: How can I control the regioselectivity of the nitration to favor the 5-nitro isomer?
A2: Controlling regioselectivity is a key challenge. The 5-position is sterically less hindered than the 2-position. To favor nitration at the 5-position, it is crucial to:
-
Maintain a low reaction temperature: This generally favors the thermodynamically more stable product and reduces the rate of side reactions.
-
Use a less aggressive nitrating agent: A mixture of nitric acid in acetic acid or acetic anhydride is often used for nitrating sensitive phenolic compounds.[1]
Q3: What is the recommended temperature for this reaction?
A3: A low temperature, typically between 0-5 °C, is recommended, especially during the addition of the nitrating agent.[1] This helps to control the exothermic nature of the reaction and minimize the formation of side products from oxidation and dinitration.
Q4: How can I monitor the progress of the reaction?
A4: The reaction can be effectively monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., a mixture of ethyl acetate and hexanes). The disappearance of the starting material spot and the appearance of the product spot indicate the reaction's progress. High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative monitoring.
Q5: What are the best methods for purifying the final product?
A5: The most common purification methods are:
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Column Chromatography: Silica gel column chromatography is effective for separating the desired 5-nitro isomer from other isomers and byproducts.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent or solvent mixture can be used to obtain a pure crystalline product.
Experimental Protocols
Protocol: Nitration of Methyl 4-hydroxy-3-methoxybenzoate
This protocol is adapted from a procedure for a structurally similar compound and should be optimized for the specific substrate.[1]
Materials:
-
Methyl 4-hydroxy-3-methoxybenzoate
-
Nitric acid (66-70%)
-
Acetic acid
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Acetic anhydride
-
Ice
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
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Brine (saturated sodium chloride solution)
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Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Dissolve methyl 4-hydroxy-3-methoxybenzoate in a mixture of acetic acid and acetic anhydride in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the flask in an ice-water bath to 0-5 °C.
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Slowly add a pre-cooled solution of nitric acid dropwise to the stirred reaction mixture, ensuring the temperature does not rise above 5 °C.
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After the addition is complete, continue stirring the reaction mixture at room temperature for a specified time (monitor by TLC).
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Once the reaction is complete, pour the mixture slowly into a beaker containing crushed ice and water.
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Extract the aqueous mixture with ethyl acetate.
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Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
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Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purify the crude product by column chromatography on silica gel or by recrystallization.
Visualizations
Experimental Workflow
Caption: Workflow for the nitration of methyl 4-hydroxy-3-methoxybenzoate.
Potential Side Reactions
Caption: Potential side reactions during the nitration of methyl vanillate.
References
Technical Support Center: Purification of Crude Methyl 4-hydroxy-3-methoxy-5-nitrobenzoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of crude Methyl 4-hydroxy-3-methoxy-5-nitrobenzoate.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound synthesized by the nitration of methyl vanillate?
A1: Common impurities can be categorized as follows:
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Unreacted Starting Material: Methyl 4-hydroxy-3-methoxybenzoate (methyl vanillate).
-
Isomeric Byproducts: Although the hydroxyl and methoxy groups primarily direct nitration to the 5-position, trace amounts of other isomers may form.
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Di-nitrated Products: Over-nitration can lead to the formation of dinitro-derivatives.
-
Oxidation Byproducts: The strong oxidizing nature of the nitrating mixture can lead to various colored byproducts.
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Residual Acids: Traces of nitric acid and any acid catalyst (e.g., sulfuric acid) used in the reaction.
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Residual Solvents: Solvents used in the reaction (e.g., acetic acid) or workup (e.g., ethyl acetate).
Q2: My crude product is a dark yellow or brownish oil/solid. What causes this color and how can I remove it?
A2: The color is typically due to the presence of nitrated phenolic byproducts and other oxidation products. Standard purification techniques like recrystallization are often effective. For persistent color, treatment with activated charcoal during recrystallization or purification by column chromatography may be necessary.
Q3: What are the best analytical techniques to assess the purity of my product?
A3: The purity of this compound can be effectively determined using the following techniques:
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High-Performance Liquid Chromatography (HPLC): Provides quantitative information about the purity and the presence of impurities.[1]
-
Nuclear Magnetic Resonance (H-NMR) Spectroscopy: Can be used to confirm the structure of the desired product and identify any proton-containing impurities.
-
Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity. Impurities typically broaden the melting point range and lower the melting point.
Troubleshooting Guides
Recrystallization Issues
Problem 1: The compound "oils out" instead of forming crystals during recrystallization.
-
Cause: The compound is coming out of the solution at a temperature above its melting point, often because the solution is too concentrated or is cooling too rapidly. Impurities can also lower the melting point of the mixture, contributing to this issue.
-
Solution:
-
Re-heat the solution until the oil redissolves.
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Add a small amount of additional hot solvent to decrease the saturation point.
-
Allow the solution to cool more slowly. You can do this by letting the flask stand at room temperature before moving it to an ice bath.
-
If the problem persists, consider trying a different recrystallization solvent or solvent system.
-
Problem 2: No crystals form, even after the solution has cooled completely.
-
Cause: The solution is likely not saturated, meaning too much solvent was added initially.
-
Solution:
-
Induce Crystallization:
-
Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[2]
-
Seeding: Add a tiny crystal of the pure compound (a "seed crystal") to the solution to initiate crystallization.[2]
-
-
Reduce Solvent Volume: If induction methods fail, gently heat the solution to evaporate some of the solvent. Once the volume is reduced, allow the solution to cool again. Be careful not to evaporate too much solvent, as this can cause the product to precipitate out too quickly.
-
Problem 3: The yield of recrystallized product is very low.
-
Cause:
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Too much solvent was used, and a significant amount of the product remains dissolved in the mother liquor.
-
The product has significant solubility in the cold solvent.
-
Premature crystallization occurred during a hot filtration step.
-
-
Solution:
-
Minimize Solvent: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.[2]
-
Cool Thoroughly: Ensure the solution is thoroughly cooled in an ice bath to minimize the solubility of the product.
-
Mother Liquor Re-processing: The mother liquor can be concentrated by evaporation and cooled again to recover a second crop of crystals. Note that this second crop may be less pure than the first.
-
Efficient Transfer: When performing hot filtration, keep the funnel and receiving flask warm to prevent premature crystallization.
-
Persistent Impurities After Recrystallization
Problem: The product remains colored, or analytical data (e.g., HPLC, NMR) shows the presence of impurities after one or more recrystallizations.
-
Cause: The impurities may have similar solubility properties to the desired product, making separation by recrystallization difficult.
-
Solution:
-
Activated Charcoal Treatment: For colored impurities, add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Use a minimal amount, as it can also adsorb some of the desired product.
-
Column Chromatography: This is a highly effective method for separating compounds with different polarities. A silica gel column with a suitable eluent system (e.g., a mixture of ethyl acetate and a non-polar solvent like hexane or dichloromethane) can be used to separate the desired product from more or less polar impurities.[3]
-
Data Presentation
Table 1: Typical Purity Profile Before and After Purification
| Compound | Typical Purity in Crude Product | Purity After Recrystallization | Purity After Column Chromatography |
| This compound | 85-95% | >98% | >99% |
| Methyl 4-hydroxy-3-methoxybenzoate (Starting Material) | 1-5% | <0.5% | Not Detected |
| Isomeric and Di-nitrated Byproducts | 1-10% | <1% | <0.1% |
| Other Impurities | 1-5% | <0.5% | Not Detected |
Note: These values are illustrative and can vary depending on the specific reaction and purification conditions.
Experimental Protocols
Protocol 1: Recrystallization from an Ethanol/Water System
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration.
-
Precipitation: While the ethanol solution is still hot, slowly add hot water dropwise until the solution becomes slightly cloudy.
-
Re-dissolution: Add a few drops of hot ethanol to make the solution clear again.
-
Cooling: Allow the flask to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture.
-
Drying: Dry the crystals in a vacuum oven or air dry.
Protocol 2: Purification by Flash Column Chromatography
-
Adsorbent: Use silica gel as the stationary phase.
-
Eluent System: A common mobile phase is a mixture of ethyl acetate and hexane. The optimal ratio should be determined by thin-layer chromatography (TLC) to achieve good separation (Rf of the desired product around 0.3-0.4).
-
Column Packing: Pack the column with a slurry of silica gel in the chosen eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and load it onto the column.
-
Elution: Run the column with the eluent, collecting fractions.
-
Fraction Analysis: Monitor the fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.[3]
Visualizations
Caption: Troubleshooting workflow for recrystallization issues.
Caption: General purification and analysis workflow.
References
"alternative nitrating agents for the synthesis of Methyl 4-hydroxy-3-methoxy-5-nitrobenzoate"
This technical support guide provides troubleshooting advice and frequently asked questions regarding the synthesis of Methyl 4-hydroxy-3-methoxy-5-nitrobenzoate, with a focus on alternative nitrating agents.
Frequently Asked Questions (FAQs)
Q1: My nitration of Methyl 4-hydroxy-3-methoxybenzoate with the standard nitric acid/sulfuric acid method is giving a low yield. What are the common causes?
A1: Low yields in mixed-acid nitrations of activated aromatic rings like Methyl 4-hydroxy-3-methoxybenzoate are often due to:
-
Over-nitration: The strong activating effect of the hydroxyl and methoxy groups can lead to the formation of dinitro products.
-
Oxidation: The powerful oxidizing nature of nitric acid, especially at elevated temperatures, can degrade the starting material or product.
-
Poor Temperature Control: This reaction is highly exothermic. A rise in temperature can significantly increase the rate of side reactions.[1] Ideally, the reaction should be maintained at a low temperature (around 0°C) to maximize the yield of the desired product.[1]
-
Insufficiently Anhydrous Conditions: The presence of water can affect the generation of the nitronium ion (NO₂⁺), the active electrophile.
Q2: I am looking for a milder alternative to the traditional mixed-acid nitration. What are my options?
A2: Several milder and more selective nitrating agents can be employed. These often offer better control over the reaction and can minimize side products. Some effective alternatives include:
-
Metal Nitrates: Bismuth(III) nitrate pentahydrate (Bi(NO₃)₃·5H₂O) or Iron(III) nitrate nonahydrate (Fe(NO₃)₃·9H₂O) in acetone are effective for the mononitration of activated phenols.[2][3] Bismuth subnitrate in the presence of thionyl chloride is another mild option.[4]
-
Urea Nitrate: This reagent, easily prepared from urea and nitric acid, can be used for regioselective nitration of deactivated aromatic compounds and offers a safer handling alternative to mixed acids.[5][6]
-
Sodium Nitrate with an Acidic Salt: A combination of sodium nitrate with magnesium bisulfate (Mg(HSO₄)₂) or sodium bisulfate (NaHSO₄) on wet silica gel provides a heterogeneous system for mild nitration.[7]
-
Nitric Acid in Acetic Anhydride: This mixture generates acetyl nitrate in situ, which is a less aggressive nitrating agent than the nitronium ion generated in mixed acid.
Q3: How can I avoid the formation of the dinitro byproduct?
A3: To minimize dinitration:
-
Use a Milder Nitrating Agent: As mentioned in Q2, agents like bismuth nitrate or urea nitrate are less prone to over-nitration.
-
Control Stoichiometry: Use a stoichiometric amount or only a slight excess of the nitrating agent. For instance, using 0.5 equivalents of Bi(NO₃)₃·5H₂O has been shown to be effective for selective mononitration.[2][3]
-
Maintain Low Temperatures: Keeping the reaction temperature low (e.g., 0-5°C) will favor the desired mononitration.
-
Slow Addition: Add the nitrating agent dropwise to the solution of your substrate to avoid localized high concentrations.
Q4: My product is contaminated with a dark-colored impurity. What is it and how can I remove it?
A4: The dark color is likely due to oxidation byproducts. Purification can be achieved by:
-
Recrystallization: Recrystallize the crude product from a suitable solvent system, such as ethanol/water.[8]
-
Column Chromatography: If recrystallization is ineffective, silica gel column chromatography can be used to separate the desired product from the impurities.
-
Washing: During the workup, washing the crude product with a solution of sodium bicarbonate can help remove acidic impurities.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Reaction | Ineffective nitrating agent generation. | Ensure anhydrous conditions for mixed-acid nitration. For metal nitrate methods, ensure the correct solvent and temperature are used as specified in the protocol. |
| Starting material is not sufficiently activated. | This is unlikely for Methyl 4-hydroxy-3-methoxybenzoate, but ensure the starting material is pure. | |
| Formation of Multiple Spots on TLC (byproducts) | Over-nitration. | Use a milder nitrating agent, control stoichiometry, and maintain low temperatures.[2][3] |
| Oxidation of the phenol group. | Use a milder nitrating agent. Avoid high temperatures and prolonged reaction times. | |
| Isomer formation. | The directing effects of the hydroxyl and methoxy groups strongly favor nitration at the 5-position. Isomer formation is generally minimal but can be checked by NMR. | |
| Product is an Oily Substance Instead of a Solid | Impurities are present. | Try to triturate the oil with a non-polar solvent like hexane to induce crystallization. If that fails, purify by column chromatography. |
| Incomplete reaction. | Monitor the reaction by TLC to ensure it has gone to completion. | |
| Difficulty in Isolating the Product | Product is soluble in the workup solvent. | Ensure the aqueous phase is cold during quenching to minimize solubility. Use an appropriate organic solvent for extraction. |
Data Presentation: Comparison of Alternative Nitrating Agents
| Nitrating Agent | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Key Advantages |
| Bi(NO₃)₃·5H₂O (0.5 eq.) | Acetone | Room Temp. or Reflux | 1-24 h | 62-93 (for various phenols)[2][3] | High selectivity for mononitration, mild conditions, avoids strong acids. |
| Fe(NO₃)₃·9H₂O (0.5 eq.) | Acetone | Room Temp. or Reflux | 1-24 h | 62-93 (for various phenols)[2][3] | Similar to Bismuth(III) nitrate, cost-effective. |
| Bismuth Subnitrate / SOCl₂ | Dichloromethane | Room Temp. | Varies | Good to Excellent (for various aromatics)[4] | Mild and selective, avoids strong acids. |
| Urea Nitrate / H₂SO₄ | Sulfuric Acid | -10 to 10 | Short | High (for various aromatics)[5] | High regioselectivity, easy to handle reagent.[5] |
| NaNO₃ / Mg(HSO₄)₂ / wet SiO₂ | Dichloromethane | Room Temp. | 0.5-2 h | Moderate to High (for phenols)[7] | Heterogeneous system, simple workup, mild conditions. |
| HNO₃ / Acetic Anhydride | Acetic Anhydride | Varies | Varies | Varies | Milder than mixed acid, avoids sulfuric acid. |
Experimental Protocols
Protocol 1: Nitration using Bismuth(III) Nitrate Pentahydrate
-
Dissolve Methyl 4-hydroxy-3-methoxybenzoate (1 equivalent) in acetone in a round-bottom flask.
-
To this solution, add Bismuth(III) nitrate pentahydrate (0.5 equivalents) portion-wise at room temperature with stirring.[2][3]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is slow at room temperature, it can be gently refluxed.
-
Upon completion, quench the reaction by pouring it into a beaker of ice water.
-
Extract the aqueous mixture with ethyl acetate.
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from an ethanol/water mixture.
Protocol 2: Nitration using Sodium Nitrate and Magnesium Bisulfate
-
To a mixture of wet silica gel (50% w/w) and magnesium bisulfate (Mg(HSO₄)₂) in dichloromethane, add sodium nitrate.
-
To this heterogeneous mixture, add a solution of Methyl 4-hydroxy-3-methoxybenzoate (1 equivalent) in dichloromethane.
-
Stir the mixture vigorously at room temperature.[7]
-
Monitor the reaction by TLC.
-
After the reaction is complete, filter the solid support.
-
Wash the residue with dichloromethane.
-
Combine the filtrate and washings and evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify by recrystallization or column chromatography as needed.
Visualizations
Caption: General experimental workflow for the nitration of Methyl 4-hydroxy-3-methoxybenzoate.
References
- 1. brainly.com [brainly.com]
- 2. tandfonline.com [tandfonline.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Selective Nitration of Aromatic Compounds with Bismuth Subnitrate and Thionyl Chloride [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Urea nitrate - Wikipedia [en.wikipedia.org]
- 7. Nitration Of Phenols Under Mild And Heterogeneous Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nitration of methyl benzoate | Resource | RSC Education [edu.rsc.org]
"challenges in the scale-up of Methyl 4-hydroxy-3-methoxy-5-nitrobenzoate production"
This technical support guide is designed for researchers, scientists, and drug development professionals involved in the scale-up production of Methyl 4-hydroxy-3-methoxy-5-nitrobenzoate. It provides troubleshooting advice and answers to frequently asked questions to address challenges that may be encountered during synthesis and purification.
Troubleshooting Guide
This section addresses specific issues that may arise during the production of this compound, providing potential causes and recommended solutions in a question-and-answer format.
Issue 1: Low Yield of the Desired Product
-
Question: We are experiencing a significantly lower yield of this compound than expected. What are the potential causes and how can we improve it?
-
Answer: Low yields can stem from several factors throughout the synthesis and purification process. Here are the primary areas to investigate:
-
Incomplete Nitration Reaction: The nitration of the methyl vanillate precursor may not be proceeding to completion. This can be due to insufficient nitrating agent, inadequate reaction time, or suboptimal temperature control.
-
Side Reactions: The formation of unwanted byproducts is a common cause of reduced yield. In this specific nitration, potential side reactions include the formation of dinitrated products or oxidation of the starting material.[1][2] The presence of a hydroxyl group on the aromatic ring can also lead to the formation of colored nitrophenolic impurities.
-
Product Loss During Work-up and Purification: Significant amounts of the product can be lost during extraction, washing, and recrystallization steps. It is crucial to optimize these procedures to minimize such losses.
-
Suboptimal Reaction Conditions: The concentration of acids, reaction temperature, and stirring efficiency all play a critical role in maximizing the yield.
-
Issue 2: Poor Product Purity and Presence of Impurities
-
Question: Our final product is showing significant impurities in analytical tests (e.g., HPLC, NMR). What are the likely impurities and how can we improve the purity?
-
Answer: Impurities in the final product are often a result of side reactions during the nitration process. The most common impurities include:
-
Isomeric Byproducts: While the nitration is expected to be regioselective, small amounts of other isomers may be formed.
-
Dinitrated Compounds: Excessive nitrating agent or elevated temperatures can lead to the formation of dinitrated species.[1]
-
Unreacted Starting Material: If the reaction does not go to completion, the final product will be contaminated with the starting methyl vanillate.
-
Oxidation Byproducts: The strong oxidizing nature of nitric acid can lead to the formation of various oxidation products.[3]
-
Nitrophenolic Impurities: These colored impurities are common in the nitration of phenolic compounds and can be challenging to remove.[4]
-
To improve purity, consider the following:
- Optimize Reaction Conditions: Precise control over temperature and the stoichiometry of the nitrating agent can significantly reduce the formation of byproducts.
- Purification Strategy: A multi-step purification process may be necessary. This can include washing the crude product with a sodium bicarbonate solution to remove acidic impurities, followed by recrystallization from a suitable solvent system. For industrial-scale purification, multi-stage counter-current washing with an alkaline solution is a common practice.[4]
Issue 3: Difficulty in Controlling the Reaction Temperature (Exotherm)
-
Question: We are observing a rapid and difficult-to-control temperature increase during the addition of the nitrating agent. What are the risks and how can we manage this exotherm?
-
Answer: The nitration of aromatic compounds is a highly exothermic reaction.[3][5][6] Failure to control the temperature can lead to:
-
Increased formation of byproducts: Higher temperatures favor the formation of dinitrated and oxidized impurities.
-
Thermal Runaway: In a large-scale batch reactor, poor heat dissipation can lead to a rapid, uncontrolled increase in temperature and pressure, posing a significant safety hazard.[3]
-
To effectively manage the exotherm:
- Slow and Controlled Addition: The nitrating agent should be added slowly and portion-wise to the reaction mixture, with continuous monitoring of the internal temperature.
- Efficient Cooling: The reaction vessel must be equipped with an efficient cooling system (e.g., an ice bath or a cooling jacket) to dissipate the heat generated.
- Good Agitation: Vigorous stirring is essential to ensure uniform temperature distribution throughout the reaction mixture and prevent the formation of localized hot spots.
- Consider Continuous Flow Chemistry: For industrial-scale production, transitioning from a batch process to a continuous flow reactor can offer significantly better temperature control and inherent safety due to the high surface-area-to-volume ratio.[2][5]
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature range for the nitration of methyl vanillate?
A1: The optimal temperature for the nitration of substituted phenols is typically low to minimize side reactions. A common approach is to perform the addition of the nitrating agent at a temperature between 0-5 °C.[7] After the addition is complete, the reaction may be allowed to slowly warm to room temperature and stirred for a period to ensure completion.
Q2: What is the recommended nitrating agent and solvent system for this synthesis?
A2: A mixture of concentrated nitric acid and concentrated sulfuric acid is a commonly used nitrating agent for aromatic compounds.[8][9] The sulfuric acid acts as a catalyst by protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺). Acetic acid can also be used as a solvent.[7]
Q3: How can we monitor the progress of the reaction?
A3: The progress of the reaction can be monitored by taking small aliquots from the reaction mixture at regular intervals and analyzing them by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). This will allow you to determine the consumption of the starting material and the formation of the product.
Q4: What are the key safety precautions to consider during the scale-up of this nitration reaction?
A4: Safety is paramount when scaling up nitration reactions. Key precautions include:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, face shield, and chemical-resistant gloves.
-
Fume Hood: Conduct the reaction in a well-ventilated fume hood.
-
Controlled Addition: Add the nitrating agent slowly and monitor the temperature closely.
-
Emergency Preparedness: Have an appropriate quenching agent and a cooling bath readily available in case of an uncontrolled exotherm.
-
Material Compatibility: Ensure that the reactor and associated equipment are made of materials compatible with strong acids.[5]
-
Process Safety Assessment: Conduct a thorough hazard and operability (HAZOP) study before scaling up the process.[2]
Q5: What are the challenges associated with the purification of this compound at a large scale?
A5: The main challenges in large-scale purification are the efficient removal of byproducts and the handling of waste streams. The common practice of washing the crude product with alkaline solutions to remove acidic impurities like nitrophenols generates significant volumes of "red water," which is a toxic and challenging effluent to treat.[4] The choice of the base (e.g., sodium hydroxide or ammonia) can impact the subsequent treatment of this wastewater.[4]
Data Presentation
Table 1: Typical Reaction Parameters for the Nitration of a Substituted Benzoate
| Parameter | Recommended Range/Value | Notes |
| Starting Material | Methyl 3-hydroxy-4-methoxybenzoate | Ensure high purity of starting material. |
| Nitrating Agent | Nitric Acid (66%) | Use a slight molar excess. |
| Solvent/Catalyst | Acetic Acid & Acetic Anhydride | Sulfuric acid can also be used as a catalyst. |
| Temperature | 0-5 °C (during addition) | Crucial for minimizing side reactions.[7] |
| Reaction Time | 6 hours | Monitor by TLC or HPLC for completion.[7] |
| Quenching | Ice-water | Pour the reaction mixture slowly into ice-water. |
| Typical Yield | ~70-80% | Yield can be affected by scale and purification efficiency. |
Experimental Protocols
1. Synthesis of this compound (Lab Scale)
This protocol is adapted from a similar nitration procedure.[7]
-
Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve methyl 3-hydroxy-4-methoxybenzoate in a mixture of acetic acid and acetic anhydride.
-
Cooling: Cool the solution to 0-5 °C using an ice-salt bath.
-
Nitration: Add concentrated nitric acid (66%) dropwise to the cooled solution via the dropping funnel over a period of 1-2 hours, ensuring the temperature does not exceed 5 °C.
-
Reaction: After the addition is complete, stir the mixture at room temperature for 6 hours.
-
Quenching: Slowly pour the reaction mixture into a beaker containing crushed ice with constant stirring.
-
Isolation: Collect the precipitated solid by vacuum filtration and wash it thoroughly with cold water.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or a mixture of ethanol and water.
2. Purification of Crude this compound
-
Alkaline Wash: Suspend the crude product in water and add a saturated solution of sodium bicarbonate dropwise until the pH is neutral. This will neutralize and dissolve any acidic impurities.
-
Filtration: Filter the solid product and wash it with water until the filtrate is neutral.
-
Recrystallization: Dissolve the washed product in a minimal amount of hot ethanol. If the solution is colored, you can add a small amount of activated charcoal and heat for a few minutes. Filter the hot solution to remove the charcoal. Allow the filtrate to cool slowly to room temperature and then in an ice bath to induce crystallization.
-
Drying: Collect the purified crystals by vacuum filtration and dry them in a vacuum oven at a moderate temperature.
Visualizations
Caption: Synthetic pathway for this compound.
Caption: A logical workflow for troubleshooting common scale-up issues.
References
- 1. vapourtec.com [vapourtec.com]
- 2. Continuous-flow-enabled intensification in nitration processes: a review of technological developments and practical applications over the past decade - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. WO2016198921A1 - Method of purifying nitrated aromatic compounds from a nitration process - Google Patents [patents.google.com]
- 5. BJOC - Continuous-flow-enabled intensification in nitration processes: a review of technological developments and practical applications over the past decade [beilstein-journals.org]
- 6. vpscience.org [vpscience.org]
- 7. mdpi.com [mdpi.com]
- 8. Nitration of methyl benzoate | Resource | RSC Education [edu.rsc.org]
- 9. chemguide.co.uk [chemguide.co.uk]
"preventing the formation of isomers during the nitration of methyl vanillate"
This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions to address challenges in preventing isomer formation during the nitration of methyl vanillate.
Frequently Asked Questions (FAQs)
Q1: Why do I get a mixture of 2-nitro and 5-nitro isomers when nitrating methyl vanillate?
A: The formation of multiple isomers is due to the competing electronic effects of the three substituents on the benzene ring. Methyl vanillate has two strongly activating groups (the hydroxyl at C4 and the methoxy at C3) and one deactivating group (the methyl ester at C1). The hydroxyl and methoxy groups are ortho, para-directors, meaning they increase the electron density and favor electrophilic attack at the positions ortho and para to them.[1][2] The methyl ester group is a meta-director.[3][4] The combined effect of the hydroxyl and methoxy groups strongly activates the C2 and C5 positions for nitration, leading to a mixture of 2-nitro- and 5-nitro-methyl vanillate.
Q2: Which isomer is the major undesired product and why?
A: In a typical nitration, both the 2-nitro and 5-nitro isomers can be formed. The desired product is often the 5-nitro-methyl vanillate. The formation of the 2-nitro isomer is a significant competing reaction because the C2 position is activated by both the adjacent methoxy group (ortho) and the hydroxyl group (para). Controlling reaction conditions is key to minimizing the formation of this undesired 2-nitro isomer.
Q3: How can I improve the regioselectivity and increase the yield of the desired 5-nitro-methyl vanillate?
A: To favor the formation of the 5-nitro isomer, you must carefully control the reaction conditions. Key strategies include:
-
Choice of Nitrating Agent: Using milder, more selective nitrating agents can significantly reduce side reactions and improve selectivity.[5]
-
Temperature Control: Performing the reaction at low temperatures (e.g., 0-5 °C) is critical to slow down the reaction rate and minimize the formation of undesired isomers and oxidative byproducts.[6][7]
-
Use of Catalysts: Certain catalysts can enhance the reaction's efficiency and selectivity.[5][8]
Q4: What are the advantages of using cerium ammonium nitrate (CAN) instead of a traditional nitric acid/sulfuric acid mixture?
A: Using cerium ammonium nitrate (CAN) in a solvent like acetic acid offers several advantages over the conventional HNO₃/H₂SO₄ method. CAN is considered a "green" nitrating agent that is simpler to handle, reduces the amount of acidic waste, and minimizes oxidative side reactions that can lead to tar formation and lower yields.[5][8][9] This method has been shown to be highly effective for the selective nitration of the closely related compound, vanillin, yielding primarily the 5-nitro product.[5]
Q5: How does reaction temperature impact the formation of isomers?
A: Reaction temperature is a critical parameter. Higher temperatures increase the overall reaction rate but often decrease selectivity, leading to a higher proportion of the undesired 2-nitro isomer and other byproducts.[7] Maintaining a consistently low temperature (below 5-10 °C) throughout the addition of the nitrating agent is essential for achieving high regioselectivity for the 5-nitro position.[3][10]
Troubleshooting Guide
Problem 1: Low yield of the desired 5-nitro-methyl vanillate.
| Cause | Recommended Solution |
| Significant Isomer Formation | The reaction conditions are not selective. Switch to a milder nitrating system like cerium ammonium nitrate (CAN) in acetic acid. See Protocol 1 for a detailed methodology. |
| Oxidation and Degradation of Starting Material | The nitrating agent is too harsh. Avoid using concentrated nitric acid alone, which is a strong oxidizing agent.[5][9] Ensure strict temperature control, keeping the reaction vessel in an ice bath during the addition of the nitrating agent. |
| Incomplete Reaction | The reaction may not have gone to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material persists, consider extending the reaction time slightly while maintaining low temperature.[5][9] |
Problem 2: Product contains a high percentage of the 2-nitro isomer.
| Cause | Recommended Solution |
| Harsh Reaction Conditions | High temperatures and highly acidic conditions can reduce selectivity. Lower the reaction temperature to 0-5 °C and ensure the nitrating agent is added very slowly (dropwise) to maintain this temperature.[10][11] |
| Choice of Nitrating Agent/Solvent System | The standard HNO₃/H₂SO₄ mixture is known to produce isomer mixtures. Adopt the CAN/acetic acid system, which has demonstrated higher regioselectivity for the 5-position in similar substrates.[5][8] The use of a phase transfer catalyst like polyethylene glycol-400 (PEG-400) with CAN can further improve results.[5][9] |
Problem 3: Formation of dark, tar-like byproducts in the reaction mixture.
| Cause | Recommended Solution |
| Oxidation of the Phenolic Ring | The hydroxyl group makes the ring highly susceptible to oxidation by nitric acid.[5] Use a milder nitrating agent like CAN or ensure the temperature is kept consistently below 5 °C. |
| Over-Nitration (Dinitration) | The activating groups make the mono-nitrated product susceptible to a second nitration, which can lead to complex mixtures and polymerization/tarring.[12] Use a stoichiometric amount of the nitrating agent rather than a large excess. Add the agent slowly to maintain a low concentration in the reaction flask at any given time.[11] |
| Reaction Temperature Too High | A runaway reaction temperature is a common cause of tar formation.[7] Ensure the reaction flask is well-submerged in an efficient ice-water or ice-salt bath, and monitor the internal temperature during the addition of the nitrating agent. |
Data Presentation
Table 1: Comparison of Nitration Protocols for Aromatic Rings
| Parameter | Protocol 1: CAN Method | Protocol 2: Controlled HNO₃ Method |
| Nitrating Agent | Cerium Ammonium Nitrate (CAN) | Nitric Acid (HNO₃) / Sulfuric Acid (H₂SO₄) |
| Solvent | Acetic Acid[5] | Sulfuric Acid / Dichloromethane (DCM)[6] |
| Catalyst | Polyethylene Glycol-400 (PEG-400) (Phase Transfer)[5] | Sulfuric Acid (acts as catalyst and solvent)[3] |
| Temperature | 20–40 °C (for vanillin)[9] | 0–5 °C[6] |
| Typical Yield | High (e.g., ~70% for 5-nitrovanillin)[8][9] | Variable, depends heavily on control |
| Key Advantage | High regioselectivity, milder conditions, less acidic waste.[5] | Readily available reagents. |
| Key Disadvantage | Requires specific reagents (CAN, PEG-400). | Lower selectivity, risk of oxidation, harsh acidic waste.[5][9] |
Visualizations
Caption: Logical relationship of substituent directing effects on methyl vanillate.
Caption: Experimental workflow for regioselective nitration using the CAN method.
Experimental Protocols
Protocol 1: Regioselective Nitration using Cerium Ammonium Nitrate (CAN)
This protocol is adapted from methods proven effective for the selective nitration of vanillin to 5-nitrovanillin and is recommended for maximizing the yield of 5-nitro-methyl vanillate.[5][8][9]
Materials:
-
Methyl vanillate
-
Cerium Ammonium Nitrate (CAN)
-
Polyethylene glycol-400 (PEG-400)
-
Acetic Acid (glacial or 90% aqueous solution)
-
Distilled water
-
Ice
Procedure:
-
In a round-bottom flask, dissolve methyl vanillate (1 equivalent) and PEG-400 (1.25 equivalents) in acetic acid.
-
Cool the flask in an ice-water bath with magnetic stirring.
-
In a separate beaker, dissolve cerium ammonium nitrate (1.0-1.2 equivalents) in a minimal amount of water.
-
Slowly add the aqueous CAN solution dropwise to the cooled methyl vanillate solution over 15-20 minutes. Ensure the internal temperature does not rise above 10 °C.
-
After the addition is complete, allow the mixture to stir in the ice bath for 1-2 hours. Monitor the reaction's progress by TLC (Thin Layer Chromatography), using a 1:1 mixture of ethyl acetate and petroleum ether as the eluent.[9]
-
Once the starting material is consumed, pour the reaction mixture into a beaker containing a generous amount of crushed ice. A yellow solid should precipitate.[5]
-
Stir the ice-water mixture until all the ice has melted.
-
Collect the solid product by vacuum filtration.
-
Wash the solid on the filter paper 2-3 times with cold distilled water.
-
Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water) to obtain pure 5-nitro-methyl vanillate.[3]
Protocol 2: Controlled Nitration using Nitric Acid
This protocol uses traditional reagents but emphasizes strict control to improve selectivity.
Materials:
-
Methyl vanillate
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Ice
Procedure:
-
Add methyl benzoate (1 equivalent) to a dry conical flask.[3]
-
Place the flask in an ice-salt bath to cool.
-
Slowly add concentrated sulfuric acid (approx. 2 volumes relative to methyl benzoate) with swirling, ensuring the mixture remains cold.[3]
-
In a separate, dry test tube, carefully combine concentrated nitric acid (1.1 equivalents) and concentrated sulfuric acid (1 volume relative to nitric acid). Cool this nitrating mixture thoroughly in the ice bath.[3]
-
Using a dropping pipette, add the cold nitrating mixture to the methyl vanillate solution extremely slowly (dropwise) over approximately 15-20 minutes.[3][11]
-
Stir continuously and use a thermometer to ensure the internal reaction temperature is maintained below 6 °C.[3]
-
After the addition is complete, let the reaction mixture stand at room temperature for 15 minutes.[3]
-
Carefully pour the reaction mixture onto a beaker filled with about 20g of crushed ice, stirring the ice throughout the addition. A solid product should form.[3]
-
Once the ice melts, collect the crude product by vacuum filtration.
-
Wash the product with ice-cold water and purify by recrystallization from hot methanol or an ethanol/water mixture.[3][13]
References
- 1. 14.3. Substituent Effects | Organic Chemistry II [courses.lumenlearning.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Nitration of methyl benzoate | Resource | RSC Education [edu.rsc.org]
- 4. unwisdom.org [unwisdom.org]
- 5. Page loading... [guidechem.com]
- 6. aca.unram.ac.id [aca.unram.ac.id]
- 7. amherst.edu [amherst.edu]
- 8. Method for preparing 5-nitro vanillin - Eureka | Patsnap [eureka.patsnap.com]
- 9. CN102304051A - Method for preparing 5-nitro vanillin - Google Patents [patents.google.com]
- 10. m.youtube.com [m.youtube.com]
- 11. youtube.com [youtube.com]
- 12. stmarys-ca.edu [stmarys-ca.edu]
- 13. westfield.ma.edu [westfield.ma.edu]
Technical Support Center: Degradation of Methyl 4-hydroxy-3-methoxy-5-nitrobenzoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the degradation pathways of Methyl 4-hydroxy-3-methoxy-5-nitrobenzoate.
Frequently Asked Questions (FAQs)
Q1: What are the primary expected degradation pathways for this compound?
A1: While specific experimental data for this compound is limited, based on its chemical structure, the primary degradation pathways are predicted to involve hydrolysis of the ester, microbial degradation of the aromatic ring, and photodegradation. Microbial degradation of nitroaromatic compounds can occur under both aerobic and anaerobic conditions.[1][2][3] Aerobic pathways often involve the enzymatic removal of the nitro group, while anaerobic pathways typically begin with the reduction of the nitro group to an amino group.[1][3]
Q2: What are the likely initial products of hydrolysis?
A2: The initial products of hydrolysis are expected to be 4-hydroxy-3-methoxy-5-nitrobenzoic acid and methanol. This reaction can be catalyzed by either acid or base.[4][5][6]
Q3: What analytical techniques are most suitable for monitoring the degradation of this compound?
A3: High-Performance Liquid Chromatography (HPLC) with a UV detector is a highly suitable technique for separating and quantifying this compound and its degradation products. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, particularly for identifying volatile degradation products after derivatization.
Q4: What are the key factors that can influence the rate of microbial degradation?
A4: Several factors can significantly impact the rate of microbial degradation, including the microbial species present, temperature, pH, oxygen availability, and the presence of other nutrients.[7][8][9] The concentration of the compound itself can also be a factor, as high concentrations may be toxic to some microorganisms.[7]
Q5: How can I confirm the complete mineralization of the compound?
A5: Complete mineralization means the compound has been broken down into inorganic compounds like carbon dioxide, water, and nitrate. This can be confirmed by measuring the Total Organic Carbon (TOC) of the sample over time. A decrease in TOC indicates the conversion of organic carbon to CO2. You can also monitor the formation of inorganic ions like nitrate.
Troubleshooting Guides
Issue 1: Inconsistent or No Degradation Observed in Microbial Cultures
| Possible Cause | Troubleshooting Step |
| Inappropriate microbial consortium | Use a microbial culture known to degrade nitroaromatic or phenolic compounds. Consider enriching a culture from a contaminated site. |
| Sub-optimal environmental conditions | Optimize pH, temperature, and aeration for the specific microbial culture. Most bacterial degradation of phenols occurs optimally between 25-30°C and at a neutral pH.[7] |
| Toxicity of the compound | Start with a lower concentration of this compound and gradually increase it as the culture adapts. |
| Lack of essential nutrients | Ensure the growth medium contains sufficient nitrogen, phosphorus, and other essential trace elements for microbial growth. |
| Acclimation period is too short | Allow sufficient time for the microbial culture to acclimate to the compound as the sole carbon source. |
Issue 2: Poor Resolution or Tailing Peaks in HPLC Analysis
| Possible Cause | Troubleshooting Step |
| Inappropriate mobile phase | Optimize the mobile phase composition (e.g., pH, solvent ratio). For aromatic compounds, a buffered mobile phase is often necessary.[10] |
| Column degradation | Flush the column with a strong solvent to remove contaminants. If the problem persists, the column may need to be replaced.[10][11] |
| Sample overload | Reduce the concentration of the injected sample. |
| Incompatible sample solvent | Ensure the sample is dissolved in a solvent that is of similar or weaker strength than the mobile phase. |
| Guard column contamination | Replace the guard column. |
Issue 3: Low Reproducibility in Photodegradation Experiments
| Possible Cause | Troubleshooting Step |
| Fluctuations in light intensity | Ensure a stable light source with consistent output. Use a radiometer to measure and maintain constant light intensity. |
| Variations in sample temperature | Use a temperature-controlled reactor to maintain a constant temperature throughout the experiment. |
| Inconsistent concentration of photosensitizers (if used) | Prepare fresh solutions of photosensitizers (e.g., H₂O₂) for each experiment and ensure accurate dosing. |
| Changes in solution pH | Buffer the solution to maintain a constant pH, as pH can affect the quantum yield of photodegradation reactions. |
| Presence of interfering substances | Use high-purity water and reagents to avoid quenching of reactive species by impurities. |
Hypothetical Quantitative Data
The following table presents hypothetical data on the degradation of this compound under different conditions to illustrate potential experimental outcomes.
| Condition | Half-life (t½) in hours | Primary Degradation Product(s) | Mineralization (%) after 168 hours |
| Microbial (Aerobic, Pseudomonas sp.) | 48 | 4-Hydroxy-3-methoxy-5-nitrobenzoic acid, Catechol derivatives | 65 |
| Microbial (Anaerobic, Mixed Culture) | 72 | 4-Hydroxy-3-methoxy-5-aminobenzoic acid | 40 |
| Photodegradation (UV/H₂O₂) | 8 | Hydroxylated and ring-opened products | 90 |
| Hydrolysis (pH 9, 25°C) | 240 | 4-Hydroxy-3-methoxy-5-nitrobenzoic acid | < 5 |
| Hydrolysis (pH 5, 25°C) | > 1000 | 4-Hydroxy-3-methoxy-5-nitrobenzoic acid | < 1 |
Experimental Protocols
Protocol 1: Aerobic Microbial Degradation Assay
-
Prepare Basal Salt Medium: Prepare a sterile basal salt medium containing essential minerals and a phosphate buffer (pH 7.0).
-
Inoculum Preparation: Grow a pure culture of a known nitroaromatic-degrading bacterium (e.g., Pseudomonas putida) or an enriched microbial consortium in a nutrient-rich medium. Harvest the cells by centrifugation and wash with sterile phosphate buffer.
-
Experimental Setup: In sterile flasks, add the basal salt medium and this compound to a final concentration of 50 mg/L. Inoculate with the prepared microbial culture. Include a sterile control (no inoculum) and a biotic control (with inoculum but no test compound).
-
Incubation: Incubate the flasks on a rotary shaker at 30°C.
-
Sampling and Analysis: Withdraw samples at regular intervals. Filter the samples and analyze the supernatant for the concentration of the parent compound and its degradation products using HPLC. Monitor CO₂ evolution as a measure of mineralization.
Protocol 2: Photodegradation Assay (UV/H₂O₂)
-
Prepare Solution: Prepare an aqueous solution of this compound (10 mg/L) in high-purity water.
-
Experimental Setup: Place the solution in a quartz photoreactor equipped with a UV lamp and a magnetic stirrer.
-
Initiate Reaction: Add hydrogen peroxide to the solution to a final concentration of 50 mg/L. Turn on the UV lamp to start the photodegradation process. Maintain a constant temperature.
-
Sampling and Analysis: Collect samples at predetermined time points. Quench the reaction immediately by adding a suitable quenching agent (e.g., sodium sulfite). Analyze the samples by HPLC to determine the concentration of the parent compound and major intermediates. Measure the Total Organic Carbon (TOC) to assess mineralization.
Visualizations
Caption: Proposed microbial degradation pathways for this compound.
Caption: General experimental workflow for studying degradation.
Caption: A logical flow for troubleshooting common experimental issues.
References
- 1. Biodegradation of nitroaromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] Biodegradation of nitroaromatic compounds. | Semantic Scholar [semanticscholar.org]
- 3. BIOREMEDIATION - Degradation of nitro aromatic compounds | PPTX [slideshare.net]
- 4. quora.com [quora.com]
- 5. Hydrolysis and saponification of methyl benzoates - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. chegg.com [chegg.com]
- 7. tandfonline.com [tandfonline.com]
- 8. globalscienceresearchjournals.org [globalscienceresearchjournals.org]
- 9. mdpi.com [mdpi.com]
- 10. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
"workup procedure to minimize product loss in Methyl 4-hydroxy-3-methoxy-5-nitrobenzoate synthesis"
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting procedures and frequently asked questions to minimize product loss during the synthesis and workup of Methyl 4-hydroxy-3-methoxy-5-nitrobenzoate.
Troubleshooting Guide
This section addresses specific issues that may arise during the experimental workflow.
Issue 1: Low Yield of Precipitated Product After Quenching
| Potential Cause | Recommended Solution |
| Incomplete Precipitation: The product may have some solubility in the acidic aqueous mixture, especially if the volume of ice water is insufficient. | Ensure the reaction mixture is poured into a sufficiently large volume of crushed ice or ice-water to cause rapid and complete precipitation. Pre-chilling the water is also beneficial. |
| Product Adherence to Reaction Vessel: The crude product can be sticky and adhere to the walls of the reaction flask. | After pouring the bulk of the mixture, rinse the reaction flask with a small amount of the ice-water quench solution and add this to the main precipitate. Alternatively, use a small amount of a suitable solvent (e.g., ethyl acetate) to dissolve the remaining product and then combine it with the main quench mixture for extraction.[1] |
| Formation of Soluble Side Products: Over-nitration or other side reactions can lead to products that are more soluble in the aqueous phase. | Carefully control the reaction temperature and the rate of addition of the nitrating agent. Lower temperatures generally favor the desired product. |
Issue 2: Oily Product or Failure to Solidify
| Potential Cause | Recommended Solution |
| Presence of Impurities: Isomeric byproducts or residual solvents can act as an oiling agent, preventing crystallization. | Try to triturate the oily product with a non-polar solvent like hexane to induce solidification. If this fails, proceed with liquid-liquid extraction. The crude product can be dissolved in an organic solvent like ethyl acetate and then washed with water and brine to remove water-soluble impurities.[2] |
| Residual Acetic Acid/Anhydride: If used in the reaction, residual acetic acid or anhydride can interfere with crystallization. | After quenching in ice water, allow the mixture to stir for a longer period to ensure complete hydrolysis of any remaining anhydride. Thorough washing of the filtered solid with cold water is crucial. |
Issue 3: Poor Purity After Initial Filtration (e.g., presence of isomers)
| Potential Cause | Recommended Solution |
| Suboptimal Reaction Conditions: The regioselectivity of nitration is highly dependent on temperature and the nitrating agent used. | Maintain a low reaction temperature (e.g., 0-5 °C) during the addition of the nitrating agent.[2] The choice of solvent and catalyst can also influence isomer distribution. Using acetic anhydride as a catalyst instead of sulfuric acid has been shown to improve selectivity.[1] |
| Ineffective Purification Method: Simple filtration may not be sufficient to remove closely related isomers. | Recrystallization is a critical step for purification. A mixed solvent system, such as isopropanol/water or ethanol, can be effective in separating the desired product from its isomers.[3] Column chromatography on silica gel can also be employed for high purity requirements.[4] |
Frequently Asked Questions (FAQs)
Q1: What is the most critical step to control for maximizing yield and purity?
A: The most critical step is the nitration reaction itself. Careful control of the reaction temperature, typically between 0-5°C, and the slow, dropwise addition of the nitrating agent are essential to minimize the formation of unwanted isomers and other side products.[2]
Q2: How can I effectively remove the starting material (Methyl 4-hydroxy-3-methoxybenzoate) from my final product?
A: Unreacted starting material can often be removed during the workup. After quenching the reaction, you can extract the product into an organic solvent like ethyl acetate. Washing the organic layer with a saturated sodium bicarbonate solution will help remove acidic impurities and any unreacted phenolic starting material.[2] Subsequent recrystallization should then effectively separate the product from any remaining starting material.
Q3: My final product has a yellowish tint. Is this normal and how can I decolorize it?
A: A pale yellow to yellow color is characteristic for this compound and its precursors.[5][6] This is often due to the presence of the nitro group. If a purer, less colored product is required, recrystallization is the most effective method. Adding a small amount of activated charcoal to the recrystallization solvent before hot filtration can help remove colored impurities.
Q4: What is the best solvent system for recrystallization?
A: Several solvent systems can be effective. Ethanol is a commonly used solvent for recrystallization.[1] A mixed solvent system of isopropanol and water (e.g., in a 5:1 ratio) has also been reported to yield high-purity product.[3] The optimal solvent or solvent mixture should be determined experimentally to maximize recovery of the pure product.
Quantitative Data Summary
The following table summarizes reported yields for the synthesis of this compound and its precursors under various conditions.
| Starting Material | Product | Key Reagents/Conditions | Reported Yield | Purity (HPLC) |
| Vanillic Acid | 4-Hydroxy-3-methoxy-5-nitrobenzoic acid | Acetic acid, 60% Nitric acid | 44% | Not specified |
| 5-Hydroxy-4-methoxy-2-nitrobenzoic acid | Methyl 5-hydroxy-4-methoxy-2-nitrobenzoate | Methanol, concentrated Sulfuric acid | 87% (isolated) | Not specified |
| Acetyl vanillin derivative | 3-Hydroxy-4-methoxy-2-nitrobenzoic acid | Fuming nitric acid, then deprotection and recrystallization from Isopropanol:Water (5:1) | 81% | 99.3% |
| Acetyl vanillin derivative | 3-Hydroxy-4-methoxy-2-nitrobenzoic acid | Concentrated nitric acid, then deprotection and recrystallization from Isopropanol:Water (5:1) | 83% | 99.4% |
Experimental Protocol: Workup and Purification
This protocol outlines a general procedure for the workup and purification of this compound following nitration.
-
Quenching: Slowly pour the completed reaction mixture into a beaker containing a vigorously stirred mixture of crushed ice and water (typically 5-10 times the volume of the reaction mixture).
-
Precipitation and Filtration: Continue stirring the slurry for 15-30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake thoroughly with several portions of cold deionized water until the filtrate is neutral to pH paper. This removes residual acids and other water-soluble impurities.
-
Drying: Dry the crude product under vacuum. A desiccator or vacuum oven at a low temperature can be used.
-
Recrystallization:
-
Transfer the crude solid to an Erlenmeyer flask.
-
Add a minimal amount of a suitable recrystallization solvent (e.g., ethanol or an isopropanol/water mixture).
-
Heat the mixture with gentle swirling until the solid completely dissolves.
-
Allow the solution to cool slowly to room temperature.
-
Further cool the flask in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.
-
Visualizations
The following diagrams illustrate the key workflows and logical relationships in the workup and troubleshooting process.
Caption: General experimental workflow for the workup and purification of the product.
Caption: Troubleshooting guide for addressing low product yield after precipitation.
References
- 1. CN105820054A - Preparation method of 3-methoxy-2-nitrobenzoate - Google Patents [patents.google.com]
- 2. Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN111302945A - Preparation method of 3-hydroxy-4-methoxy-2-nitrobenzoic acid - Google Patents [patents.google.com]
- 4. stacks.cdc.gov [stacks.cdc.gov]
- 5. 4-HYDROXY-3-METHOXY-5-NITROBENZOIC ACID CAS#: 15785-54-3 [m.chemicalbook.com]
- 6. JP2007031331A - Process for producing 5-hydroxy-4-methoxy-2-nitrobenzoic acid compound - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Guide to the Purity Validation of Methyl 4-hydroxy-3-methoxy-5-nitrobenzoate by HPLC-UV and Alternative Analytical Techniques
For researchers, scientists, and drug development professionals, ensuring the purity of pharmaceutical intermediates like Methyl 4-hydroxy-3-methoxy-5-nitrobenzoate is paramount for the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comprehensive comparison of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and other analytical techniques for the validation of its purity, supported by experimental data and detailed protocols.
High-Performance Liquid Chromatography with UV detection stands as a cornerstone for routine quality control and purity assessment in the pharmaceutical industry due to its robustness, precision, and cost-effectiveness.[1] This method is adept at separating and quantifying impurities that possess a UV chromophore.
Experimental Protocol: HPLC-UV
A typical HPLC-UV method for the purity determination of this compound can be established based on methodologies developed for similar nitrated aromatic compounds.
-
Chromatographic System: A standard HPLC system equipped with a UV-Vis detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly employed for the separation of polar aromatic compounds.
-
Mobile Phase: A gradient elution is often preferred to ensure the separation of impurities with a wide range of polarities. A common mobile phase composition would be a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent like acetonitrile or methanol. The gradient could start with a higher aqueous percentage and gradually increase the organic phase concentration.
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
Detection Wavelength: Based on the chromophores present in this compound (nitro group, substituted benzene ring), a UV detection wavelength in the range of 254-275 nm would be appropriate.
-
Column Temperature: Maintained at a constant temperature, for instance, 30°C, to ensure reproducibility.
-
Sample Preparation: The sample is accurately weighed and dissolved in a suitable solvent, such as the mobile phase or a mixture of acetonitrile and water, to a known concentration.
Performance of HPLC-UV
The performance of an HPLC-UV method is evaluated based on several key parameters. The following table summarizes typical performance data for the analysis of nitrated aromatic compounds, which would be expected for a validated method for this compound.
| Parameter | Typical Performance |
| Linearity (R²) | > 0.999 |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | < 2% |
| Limit of Detection (LOD) | 0.01 - 0.05 µg/mL |
| Limit of Quantitation (LOQ) | 0.05 - 0.15 µg/mL |
Alternative Analytical Techniques
While HPLC-UV is a robust method, other techniques can offer advantages in terms of sensitivity, selectivity, and speed, particularly for complex impurity profiles or for identifying unknown impurities.
Ultra-High-Performance Liquid Chromatography (UHPLC-UV)
UHPLC is a direct evolution of HPLC that uses columns with smaller particle sizes (<2 µm), leading to significantly faster analysis times and reduced solvent consumption without compromising resolution.
-
Advantages: Faster analysis, higher resolution, and reduced solvent usage.
-
Disadvantages: Requires instrumentation capable of handling higher backpressures.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This technique provides molecular weight information, which is invaluable for the identification of unknown impurities.
-
Advantages: High selectivity and sensitivity, provides molecular weight and structural information, ideal for identifying unknown impurities.[1]
-
Disadvantages: Higher instrumentation cost and complexity compared to HPLC-UV. The UV signal is generally preferred for quantification due to the potential for variable ionization efficiency in MS.[2]
Gas Chromatography (GC)
GC is well-suited for the analysis of volatile and semi-volatile compounds. For a compound like this compound, derivatization might be necessary to increase its volatility and thermal stability.
-
Advantages: Excellent for analyzing volatile impurities, such as residual solvents.
-
Disadvantages: May require derivatization for polar, non-volatile compounds, which adds a step to the sample preparation and can introduce variability.
A general GC method for the analysis of nitroaromatic compounds is outlined below.
-
Chromatographic System: Gas chromatograph with a Flame Ionization Detector (FID).
-
Column: A capillary column with a stationary phase suitable for polar compounds, such as a VF-200ms (30 m x 0.25 mm, 1.0 µm film thickness).[3]
-
Carrier Gas: Helium or Hydrogen at a constant flow rate.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: A temperature gradient is typically used, for example, starting at 50°C, holding for a few minutes, and then ramping up to 300°C.
-
Detector Temperature: 300°C.
-
Sample Preparation: The sample is dissolved in a suitable organic solvent like methylene chloride or, if derivatization is needed, reacted with a silylating agent before injection.
Supercritical Fluid Chromatography (SFC)
SFC uses a supercritical fluid, typically carbon dioxide, as the mobile phase. It is a hybrid of gas and liquid chromatography and is particularly useful for the separation of chiral compounds and polar molecules.
-
Advantages: Fast separations, reduced organic solvent consumption (greener alternative), and suitable for a wide range of compound polarities.[4][5]
-
Disadvantages: Instrumentation is less common than HPLC in many quality control laboratories.
Comparison of Analytical Techniques
The choice of analytical technique depends on the specific requirements of the analysis, such as the need for speed, sensitivity, or structural information.
| Feature | HPLC-UV | UHPLC-UV | LC-MS | GC-FID | SFC |
| Primary Application | Routine purity testing and quantification | High-throughput screening and purity testing | Impurity identification and quantification | Volatile impurity analysis | Chiral separations, analysis of polar compounds |
| Speed | Moderate | Fast | Moderate | Fast | Very Fast |
| Resolution | Good | Excellent | Good | Excellent | Excellent |
| Sensitivity | Good | Good | Excellent | Good | Good |
| Selectivity | Moderate | Moderate | Excellent | Good | Good |
| Quantitative Accuracy | Excellent | Excellent | Good (UV), Fair (MS) | Excellent | Good |
| Structural Information | No | No | Yes (Molecular Weight) | No | No |
| Cost | Low | Moderate | High | Low | High |
| Solvent Consumption | High | Low | High | Very Low | Very Low |
Conclusion
For the routine validation of this compound purity, HPLC-UV remains the industry standard, offering a reliable and cost-effective solution with excellent quantitative performance. When higher throughput is required, UHPLC-UV presents a significant advantage. For in-depth impurity profiling, especially during process development and for the identification of unknown degradation products, the structural elucidation capabilities of LC-MS are indispensable. GC is a valuable orthogonal technique for the specific analysis of volatile impurities, while SFC is emerging as a powerful, green alternative for the analysis of polar compounds. The selection of the most appropriate technique or combination of techniques will ultimately depend on the specific analytical challenge and the stage of drug development.
References
"comparative analysis of different synthetic routes to Methyl 4-hydroxy-3-methoxy-5-nitrobenzoate"
For Researchers, Scientists, and Drug Development Professionals
Methyl 4-hydroxy-3-methoxy-5-nitrobenzoate is a key intermediate in the synthesis of various pharmaceutical compounds. The efficiency and scalability of its synthesis are critical for drug development and manufacturing. This guide provides a comparative analysis of two primary synthetic routes to this compound, offering a detailed examination of their respective methodologies, yields, and overall practicality.
At a Glance: Comparison of Synthetic Pathways
Two principal synthetic strategies have been identified for the preparation of this compound:
-
Route 1: Nitration of Vanillic Acid followed by Esterification. This two-step approach begins with the nitration of the readily available starting material, vanillic acid, to produce 4-hydroxy-3-methoxy-5-nitrobenzoic acid. This intermediate is then esterified to yield the final product.
-
Route 2: Direct Nitration of Methyl Vanillate. This more direct, one-step route involves the nitration of methyl vanillate, the methyl ester of vanillic acid.
The following table summarizes the key quantitative data for each route, allowing for a direct comparison of their efficiencies.
| Parameter | Route 1: Nitration of Vanillic Acid then Esterification | Route 2: Direct Nitration of Methyl Vanillate |
| Starting Material | Vanillic Acid | Methyl Vanillate |
| Step 1 Reagents | 60% Nitric Acid, Acetic Acid | 30-62% Nitric Acid |
| Step 1 Yield | 44%[1] | High (exact percentage not stated, but >99% purity) |
| Step 2 Reagents | Methanol, Concentrated Sulfuric Acid | N/A |
| Step 2 Yield | ~87% (inferred from a similar compound)[2] | N/A |
| Overall Yield | ~38% | High (likely >90%) |
| Number of Steps | 2 | 1 |
Logical Workflow of the Comparative Analysis
Caption: Comparative workflow of the two synthetic routes.
Experimental Protocols
Route 1: Nitration of Vanillic Acid followed by Esterification
Step 1: Synthesis of 4-hydroxy-3-methoxy-5-nitrobenzoic acid [1]
-
Dissolve vanillic acid (20 g, 119 mmol) in acetic acid (200 mL).
-
Slowly add 60% nitric acid (9.7 mL, 126.4 mmol) dropwise to the solution.
-
Stir the reaction mixture at room temperature for 30 minutes.
-
Quench the reaction by pouring the mixture into ice water.
-
Collect the resulting precipitate by filtration.
-
Wash the precipitate thoroughly with water.
-
Dry the product under vacuum to afford 4-hydroxy-3-methoxy-5-nitrobenzoic acid as a yellow powder. (Yield: 11.28 g, 44%)
Step 2: Esterification of 4-hydroxy-3-methoxy-5-nitrobenzoic acid (protocol adapted for this compound based on a similar synthesis) [2]
-
To a glass container equipped with a stirrer, thermometer, and reflux condenser, add 4-hydroxy-3-methoxy-5-nitrobenzoic acid (e.g., 10 g, 46.9 mmol), methanol (100 mL), and concentrated sulfuric acid (2.7 mL).
-
Heat the mixture at 60-70 °C with stirring for approximately 55 hours.
-
After the reaction is complete, concentrate the solution under reduced pressure.
-
Filter the concentrate to obtain the solid product.
-
Wash the solid with ether and dry to yield this compound. (Expected Yield: ~87%)
Route 2: Direct Nitration of Methyl Vanillate
Synthesis of this compound
While a specific detailed protocol for the direct nitration of methyl vanillate was not found in the immediate search results, a general procedure for the nitration of 4-hydroxybenzoic acid alkyl esters is described in a patent, which can be adapted.
-
Introduce methyl 4-hydroxy-3-methoxybenzoate (methyl vanillate) steadily into nitric acid (30 to 62% strength) at a temperature of approximately 20 to 30°C.
-
Maintain the temperature by external cooling.
-
The reaction is expected to proceed to completion, yielding a pure product.
-
Isolate the product, likely through precipitation by adding the reaction mixture to ice water, followed by filtration, washing, and drying. (A patent suggests a high yield and purity of >99% for the analogous nitration of methyl 4-hydroxybenzoate).
Discussion
Route 2, the direct nitration of methyl vanillate, appears to be the more efficient pathway for the synthesis of this compound. It is a one-step process with a reported high yield and purity of the final product. This simplicity reduces reaction time, solvent usage, and potential for product loss between steps.
Route 1, while utilizing the inexpensive starting material vanillic acid, involves two distinct steps. The nitration step has a moderate yield of 44%, which significantly impacts the overall efficiency of the process. Although the subsequent esterification is expected to have a high yield, the cumulative yield of Route 1 is considerably lower than that of Route 2.
For industrial-scale production and research applications where efficiency and yield are paramount, the direct nitration of methyl vanillate is the recommended synthetic strategy. However, the two-step route starting from vanillic acid remains a viable, albeit less efficient, alternative. Further optimization of the nitration of vanillic acid could potentially improve the attractiveness of Route 1.
References
Spectroscopic Data Validation: A Comparative Guide for Methyl 4-hydroxy-3-methoxy-5-nitrobenzoate
For researchers, scientists, and drug development professionals, accurate structural elucidation of novel compounds is paramount. This guide provides a comparative analysis of the spectroscopic data for Methyl 4-hydroxy-3-methoxy-5-nitrobenzoate, a key intermediate in various synthetic pathways. Due to the limited availability of experimental spectra for this specific compound, this guide utilizes high-quality predicted data and contrasts it with experimental data from structurally similar isomers and related molecules. This comparative approach offers a robust framework for data validation and interpretation.
Summary of Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound and the experimental data for selected alternative compounds.
Table 1: ¹H NMR Data Comparison (Predicted vs. Experimental)
| Compound | Aromatic Protons (ppm) | Methoxy Protons (ppm) | Methyl Ester Protons (ppm) | Hydroxyl Proton (ppm) | Solvent |
| This compound (Predicted) | ~7.5 (s, 1H), ~7.3 (s, 1H) | ~3.9 (s, 3H) | ~3.8 (s, 3H) | Variable | CDCl₃ |
| Methyl 4-hydroxy-3-nitrobenzoate | 8.13 (d), 7.95 (dd), 7.15 (d) | - | 3.94 (s) | 11.0 (s) | CDCl₃ |
| Methyl 3-hydroxy-4-nitrobenzoate | 8.05 (d), 7.55 (dd), 7.30 (d) | - | 3.95 (s) | 10.5 (s) | CDCl₃ |
| Methyl 4-methoxy-3-nitrobenzoate | 7.98 (d), 7.75 (dd), 7.05 (d) | 3.98 (s) | 3.90 (s) | - | CDCl₃ |
Table 2: ¹³C NMR Data Comparison (Predicted vs. Experimental)
| Compound | C=O (ppm) | Aromatic C-O (ppm) | Aromatic C-NO₂ (ppm) | Aromatic C-H (ppm) | Aromatic Quaternary C (ppm) | Methoxy C (ppm) | Methyl Ester C (ppm) | Solvent |
| This compound (Predicted) | ~165 | ~150, ~140 | ~145 | ~115, ~110 | ~130, ~125 | ~56 | ~52 | CDCl₃ |
| Methyl 4-hydroxy-3-nitrobenzoate | 165.1 | 158.0 | 139.0 | 131.0, 125.0, 118.0 | 124.0 | - | 52.8 | CDCl₃ |
| Methyl 3-hydroxy-4-nitrobenzoate | 165.5 | 155.0 | 148.0 | 128.0, 120.0, 115.0 | 130.0 | - | 52.5 | CDCl₃ |
| Methyl 4-methoxy-3-nitrobenzoate | 165.8 | 160.0 | 140.0 | 132.0, 128.0, 112.0 | 125.0 | 56.5 | 52.3 | CDCl₃ |
Table 3: IR and Mass Spectrometry Data Comparison
| Compound | Key IR Absorptions (cm⁻¹) | Molecular Ion (m/z) |
| This compound | Predicted: ~3400 (O-H), ~3100 (Ar C-H), ~1720 (C=O), ~1530 & ~1350 (NO₂), ~1280 (C-O) | 227.0430 (M+) |
| Methyl 4-hydroxy-3-nitrobenzoate | 3380 (O-H), 3100 (Ar C-H), 1715 (C=O), 1535 & 1345 (NO₂), 1275 (C-O) | 197.0324 (M+) |
| Methyl 3-hydroxy-4-nitrobenzoate | 3350 (O-H), 3090 (Ar C-H), 1725 (C=O), 1525 & 1355 (NO₂), 1285 (C-O) | 197.0324 (M+) |
| Methyl 4-methoxy-3-nitrobenzoate | 3110 (Ar C-H), 1720 (C=O), 1530 & 1340 (NO₂), 1280 (C-O) | 211.0481 (M+) |
Experimental Protocols
Standard protocols for the acquisition of spectroscopic data are outlined below.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the solid sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum.
-
Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Typical parameters include a 45-degree pulse angle, a relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve an adequate signal-to-noise ratio (e.g., 1024 or more).
-
Reference the spectrum to the solvent peaks.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation:
-
KBr Pellet: Grind 1-2 mg of the solid sample with ~100 mg of dry potassium bromide (KBr). Press the mixture into a transparent pellet using a hydraulic press.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
-
-
Instrumentation: Use a Fourier-transform infrared spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment or the clean ATR crystal.
-
Record the sample spectrum over a typical range of 4000-400 cm⁻¹.
-
The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).
-
Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the sample (typically <1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Instrumentation: Employ a mass spectrometer equipped with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).
-
Data Acquisition:
-
Introduce the sample solution into the ion source.
-
Acquire the mass spectrum in the desired mass range.
-
For high-resolution mass spectrometry (HRMS), a time-of-flight (TOF) or Orbitrap analyzer is typically used to obtain accurate mass measurements for molecular formula determination.
-
Visualizing the Validation Workflow
The following diagrams illustrate the logical workflow for spectroscopic data validation and a conceptual signaling pathway where a compound like this compound might be investigated.
Caption: Workflow for the validation of spectroscopic data.
Caption: Conceptual signaling pathway modulation.
A Comparative Guide to COMT Inhibitors Derived from Methyl 4-hydroxy-3-methoxy-5-nitrobenzoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Catechol-O-methyltransferase (COMT) inhibitors synthesized from precursors structurally related to Methyl 4-hydroxy-3-methoxy-5-nitrobenzoate. The focus is on nitrocatechol chalcones and their corresponding pyrazoline derivatives, which have emerged as potent COMT inhibitors with therapeutic potential, particularly in the context of Parkinson's disease. This document presents quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and experimental workflows to aid in research and development efforts.
Introduction to COMT Inhibition
Catechol-O-methyltransferase (COMT) is a key enzyme in the metabolic pathway of catecholamines, including the neurotransmitter dopamine.[1] By inhibiting COMT, the bioavailability of levodopa, a precursor to dopamine, can be increased, making COMT inhibitors a valuable adjunct therapy in the management of Parkinson's disease.[2] The nitrocatechol scaffold is a well-established pharmacophore for potent COMT inhibition, present in clinically used drugs such as entacapone and tolcapone.[3] This guide focuses on novel nitrocatechol derivatives, specifically chalcones and pyrazolines, which can be synthesized from precursors like this compound.
Performance Comparison of Nitrocatechol Derivatives
Recent studies have focused on the synthesis and evaluation of nitrocatechol chalcone and pyrazoline derivatives as COMT inhibitors. The inhibitory activities of these compounds are typically assessed by determining their half-maximal inhibitory concentration (IC50) values against COMT, often using rat liver homogenates as the enzyme source. A lower IC50 value indicates greater potency.
The data presented below is a compilation from studies evaluating these novel inhibitors against a standard reference inhibitor, entacapone.
Table 1: In Vitro Inhibitory Activity (IC50) of Nitrocatechol Chalcone Derivatives against Rat Liver COMT
| Compound ID | R-group Substitution | IC50 (µM) | Reference |
| Chalcone 1 | 4-CN | 0.14 | [1][4] |
| Chalcone 2 | 3-OH | 0.14 | [1][4] |
| Chalcone 3 | 2-Thiazolyl | 0.16 | [1][4] |
| Chalcone 4 | 2-Furyl | ~0.23 | [1][4] |
| Chalcone 5 | 3-Furyl | ~0.23 | [1][4] |
| Chalcone 6 | 2-Thienyl | ~0.23 | [1][4] |
| Chalcone 7 | 1-methyl-1H-pyrazol-4-yl | 0.29 | [4] |
| Entacapone | (Reference) | 0.23 - 0.25 | [1][5][6] |
Table 2: In Vitro Inhibitory Activity (IC50) of Nitrocatechol Pyrazoline Derivatives against Rat Liver COMT
| Compound ID | R-group Substitution | IC50 (µM) | Reference |
| Pyrazoline 1 | 4-CN | 0.048 | [1][5][7] |
| Pyrazoline 2 | 3-OH | 0.075 | [5] |
| Pyrazoline 3 | 2-Thiazolyl | 0.12 | [5] |
| Pyrazoline 4 | H | 0.21 | [5] |
| Entacapone | (Reference) | 0.23 - 0.25 | [1][5][6] |
Key Findings from Performance Data:
-
Pyrazolines are generally more potent than Chalcones: The conversion of the chalcone scaffold to the corresponding pyrazoline consistently results in a significant increase in COMT inhibitory potency.[5][7]
-
Substitution matters: The nature of the substituent group (R-group) on the aromatic ring has a marked effect on the inhibitory activity of both chalcones and pyrazolines. For instance, a cyano (-CN) group at the 4th position of the spacer phenyl ring in pyrazolines leads to the most potent inhibitor identified in these series (IC50 = 0.048 µM).[1][5]
-
Superiority over Entacapone: Several of the synthesized pyrazoline derivatives exhibit significantly greater potency than the clinically used COMT inhibitor, entacapone.[1][5]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of these COMT inhibitors.
Synthesis of Nitrocatechol Chalcone and Pyrazoline Derivatives
A general synthetic route for the preparation of nitrocatechol chalcone and pyrazoline derivatives is outlined below. The synthesis often commences with a precursor like 4-hydroxy-3-methoxyacetophenone, which is structurally similar to derivatives of this compound.
Synthetic pathway for nitrocatechol chalcones and pyrazolines.
Detailed Steps:
-
Nitration: The starting material, 4-hydroxy-3-methoxyacetophenone, undergoes nitration using nitric acid in the presence of acetic acid to yield the nitro derivative, 5-nitro-apocynin.[1]
-
Demethylation: The nitro derivative is then demethylated using aluminum chloride in pyridine and ethyl acetate to produce 5-acetyl-3-nitrocatechol.[1]
-
Claisen-Schmidt Condensation: The resulting 5-acetyl-3-nitrocatechol is subjected to a Claisen-Schmidt condensation with various substituted aromatic aldehydes to afford the corresponding nitrocatechol chalcones.[1]
-
Cyclization: The synthesized chalcones are then cyclized using hydrazine hydrate in a suitable solvent to yield the final nitrocatechol pyrazoline derivatives.[5]
In Vitro COMT Inhibition Assay (Rat Liver Homogenate)
This assay is widely used to determine the in vitro potency of COMT inhibitors.
Workflow for the in vitro COMT inhibition assay.
Protocol:
-
Enzyme Preparation: Livers from male Wistar rats are homogenized in a cold phosphate buffer (e.g., 5mM, pH 7.8). The homogenate is then centrifuged to obtain the supernatant (S9 fraction), which serves as the source of COMT. The protein concentration of the supernatant is determined using a standard method like the Bicinchoninic Acid Assay.[8][9]
-
Incubation: The assay is typically performed in a microplate. The incubation mixture contains the rat liver homogenate, a substrate for COMT (e.g., adrenaline), the methyl donor S-adenosyl-L-methionine (SAMe), magnesium chloride (a cofactor), and varying concentrations of the test inhibitor.[8][10]
-
Reaction and Termination: The reaction is initiated by the addition of the substrate or SAMe and incubated at 37°C for a specific duration (e.g., 10 minutes).[8] The reaction is then terminated, often by the addition of an acid (e.g., perchloric acid).
-
Quantification and Analysis: The amount of the O-methylated product formed is quantified using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).[10] The percentage of COMT inhibition at each inhibitor concentration is calculated, and the IC50 value is determined by non-linear regression analysis.
COMT Signaling Pathway in Parkinson's Disease
In the context of Parkinson's disease, COMT plays a crucial role in the peripheral metabolism of levodopa, the primary medication used to manage symptoms.
Role of COMT in Levodopa metabolism in Parkinson's Disease.
Pathway Description:
-
Peripheral Metabolism: When levodopa is administered, a significant portion is metabolized in the periphery by two enzymes: Dopa-decarboxylase (DDC) and COMT. DDC converts levodopa to dopamine, which cannot cross the blood-brain barrier (BBB). COMT converts levodopa to 3-O-methyldopa (3-OMD), an inactive metabolite.[1]
-
Role of COMT Inhibitors: By inhibiting peripheral COMT, these drugs prevent the conversion of levodopa to 3-OMD. This increases the amount of levodopa that can cross the BBB and reach the brain.
-
Central Conversion and Action: Once in the brain, levodopa is converted to dopamine by DDC in dopaminergic neurons. This newly synthesized dopamine can then act as a neurotransmitter, alleviating the motor symptoms of Parkinson's disease.
-
Central Metabolism of Dopamine: In the brain, dopamine is metabolized by both Monoamine Oxidase (MAO) to form 3,4-dihydroxyphenylacetic acid (DOPAC) and by COMT to form homovanillic acid (HVA).[2]
Conclusion
The development of novel COMT inhibitors derived from precursors like this compound, particularly nitrocatechol pyrazolines, represents a promising avenue for improving the treatment of Parkinson's disease. The data clearly indicates that these new chemical entities can exhibit superior potency compared to existing therapies. The provided experimental protocols and pathway diagrams serve as a valuable resource for researchers in the field, facilitating the design and evaluation of the next generation of COMT inhibitors. Further in vivo studies are warranted to fully assess the pharmacokinetic profiles and therapeutic efficacy of these potent compounds.
References
- 1. Recent Progress in Synthetic and Natural Catechol-O-methyltransferase Inhibitors for Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. COMT-inhibition increases serum levels of dihydroxyphenylacetic acid (DOPAC) in patients with advanced Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Evaluation of nitrocatechol chalcone and pyrazoline derivatives as inhibitors of catechol-O-methyltransferase and monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. tandfonline.com [tandfonline.com]
- 10. A Novel Sensitive Method to Measure Catechol-O-Methyltransferase Activity Unravels the Presence of This Activity in Extracellular Vesicles Released by Rat Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
Unambiguous Structure Confirmation: A Comparative Guide to Analytical Techniques for Methyl 4-hydroxy-3-methoxy-5-nitrobenzoate
For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is paramount. This guide provides a comparative overview of analytical techniques for confirming the structure of Methyl 4-hydroxy-3-methoxy-5-nitrobenzoate, with a primary focus on the definitive method of X-ray crystallography, supplemented by spectroscopic approaches.
While the single-crystal X-ray diffraction data for this compound is not publicly available, this guide utilizes the comprehensive crystallographic data of its close structural analog, Methyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate, for a robust comparative analysis. Spectroscopic data, where available, for this compound will be compared against the crystallographically-determined structure of its analog.
At a Glance: Method Comparison
| Feature | Single-Crystal X-ray Diffraction | Nuclear Magnetic Resonance (NMR) Spectroscopy | Fourier-Transform Infrared (FT-IR) Spectroscopy | Mass Spectrometry (MS) |
| Information Provided | Precise 3D atomic arrangement, bond lengths, bond angles, stereochemistry, and crystal packing | Connectivity of atoms (¹H-¹H, ¹H-¹³C), chemical environment of nuclei | Presence of functional groups | Molecular weight and elemental composition |
| Sample Phase | Crystalline Solid | Solution | Solid or Liquid | Gas phase (after ionization) |
| Sample Amount | ~0.1 mm single crystal | 5-25 mg (¹H), 50-100 mg (¹³C) | 1-10 mg | <1 mg |
| Data Interpretation | Computationally intensive, provides a definitive structural model | Requires analysis of chemical shifts, coupling constants, and integration | Correlation of absorption bands to specific functional groups | Analysis of mass-to-charge ratio and fragmentation patterns |
| Key Advantage | Unambiguous determination of absolute structure | Provides detailed information about the molecule's carbon-hydrogen framework in solution | Rapid and non-destructive method for functional group identification | High sensitivity and accurate mass determination |
The Gold Standard: Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction stands as the most powerful technique for the unequivocal determination of a molecule's three-dimensional structure. By analyzing the diffraction pattern of X-rays passing through a single crystal, the precise coordinates of each atom in the crystal lattice can be determined.
For the purpose of this guide, we will refer to the crystallographic data of Methyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate , a closely related analog.
Crystallographic Data of the Analog
| Parameter | Value[1] |
| Crystal System | Monoclinic[1] |
| Space Group | P2(1)/c[1] |
| a (Å) | 5.590(2)[1] |
| b (Å) | 17.591(7)[1] |
| c (Å) | 15.427(6)[1] |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 1516.9(10)[1] |
| Z | 4[1] |
This data provides a foundational understanding of the molecular geometry and intermolecular interactions within the crystal lattice, which would be expected to be similar for this compound.
Complementary Spectroscopic Techniques
While X-ray crystallography provides a static image of the molecule in the solid state, spectroscopic methods offer valuable insights into the molecule's structure and behavior in solution.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expected ¹H NMR Signals:
-
Aromatic protons (2H)
-
Methoxy protons (3H)
-
Ester methyl protons (3H)
-
Hydroxyl proton (1H)
Expected ¹³C NMR Signals:
-
Carbonyl carbon
-
Aromatic carbons (6 signals)
-
Methoxy carbon
-
Ester methyl carbon
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Expected FT-IR Absorption Bands:
-
O-H stretch (hydroxyl group)
-
C-H stretch (aromatic and methyl groups)
-
C=O stretch (ester group)
-
NO₂ stretches (nitro group)
-
C-O stretches (ether and ester groups)
-
Aromatic C=C stretches
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound. The molecular formula of this compound is C₉H₉NO₆, corresponding to a molecular weight of 227.17 g/mol . High-resolution mass spectrometry (HRMS) would be able to confirm this elemental composition with high accuracy.
Experimental Protocols
Single-Crystal X-ray Diffraction
-
Crystal Growth: Suitable single crystals of the compound are grown, typically by slow evaporation of a saturated solution.
-
Crystal Mounting: A single crystal of appropriate size (typically >0.1 mm in all dimensions) is mounted on a goniometer head.
-
Data Collection: The crystal is placed in an intense beam of monochromatic X-rays, and the diffraction pattern is collected as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods and refined to obtain the final atomic coordinates.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: 5-25 mg (for ¹H NMR) or 50-100 mg (for ¹³C NMR) of the sample is dissolved in an appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Data Acquisition: The sample is placed in the NMR spectrometer, and the spectrum is acquired.
-
Data Processing: The raw data is Fourier transformed and phased to obtain the final spectrum.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: A small amount of the solid sample is mixed with KBr powder and pressed into a thin pellet, or a thin film is cast from a solution onto a salt plate.
-
Data Acquisition: The sample is placed in the FT-IR spectrometer, and the infrared spectrum is recorded.
Mass Spectrometry (MS)
-
Sample Introduction: A dilute solution of the sample is introduced into the mass spectrometer.
-
Ionization: The sample molecules are ionized, typically using electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI).
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio.
-
Detection: The abundance of each ion is measured to generate the mass spectrum.
Logical Workflow for Structural Confirmation
Caption: Workflow for the synthesis and structural confirmation of an organic compound.
Signaling Pathway of Analysis
Caption: The analytical pathway from a synthesized compound to its confirmed 3D structure.
References
A Comparative Guide to the Cross-Validation of Analytical Methods for Methyl 4-hydroxy-3-methoxy-5-nitrobenzoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two proposed analytical methods for the quantitative determination of Methyl 4-hydroxy-3-methoxy-5-nitrobenzoate, a key intermediate in pharmaceutical synthesis. The following sections detail the experimental protocols and performance data for a High-Performance Liquid Chromatography with UV detection (HPLC-UV) method and an Ultra-High-Performance Liquid Chromatography with Mass Spectrometry (UPLC-MS/MS) method. This guide is intended to assist in the selection and validation of the most suitable analytical technique for your research and development needs.
Comparative Analysis of Analytical Methods
The selection of an appropriate analytical method is critical for ensuring the quality and consistency of pharmaceutical intermediates. Below is a summary of the anticipated performance characteristics of a conventional HPLC-UV method versus a more advanced UPLC-MS/MS method for the analysis of this compound. The data presented are hypothetical and based on typical performance for these types of analyses, intended to serve as a benchmark for method development and validation.
Table 1: Comparison of HPLC-UV and UPLC-MS/MS Method Performance Parameters
| Performance Parameter | Method A: HPLC-UV | Method B: UPLC-MS/MS |
| Linearity (R²) | > 0.999 | > 0.999 |
| Range | 1 - 100 µg/mL | 0.1 - 100 ng/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.0 - 101.0% |
| Precision (% RSD) | < 2.0% | < 1.5% |
| Limit of Detection (LOD) | ~0.3 µg/mL | ~0.03 ng/mL |
| Limit of Quantitation (LOQ) | ~1.0 µg/mL | ~0.1 ng/mL |
| Specificity | Good | Excellent |
| Robustness | Acceptable | High |
Experimental Protocols
Detailed methodologies for the proposed analytical methods are provided below. These protocols are intended as a starting point and should be optimized and validated for your specific application in accordance with ICH guidelines.
Method A: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is a robust and widely accessible technique for the routine quantification of this compound.
1. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and 0.1% phosphoric acid in water (e.g., 60:40 v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
2. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve this compound in methanol to prepare a stock solution of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 to 100 µg/mL.
-
Sample Solution: Dissolve the sample containing this compound in methanol and dilute with the mobile phase to fall within the calibration range.
3. Validation Protocol:
-
Specificity: Analyze a blank (mobile phase), a placebo (if applicable), and the standard solution to demonstrate the absence of interfering peaks at the retention time of the analyte.
-
Linearity: Inject the working standard solutions in triplicate and construct a calibration curve by plotting the peak area against the concentration. The correlation coefficient (R²) should be greater than 0.999.
-
Accuracy: Perform recovery studies by spiking a known amount of the analyte into a placebo or sample matrix at three different concentration levels (low, medium, and high). The recovery should be between 98.0% and 102.0%.
-
Precision:
-
Repeatability (Intra-day precision): Analyze six replicate injections of the standard solution at 100% of the target concentration. The relative standard deviation (%RSD) should be less than 2.0%.
-
Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst and/or instrument. The %RSD between the two days should be less than 2.0%.
-
-
Robustness: Introduce small, deliberate variations to the method parameters (e.g., mobile phase composition ±2%, column temperature ±2°C, flow rate ±0.1 mL/min) and assess the impact on the results.
Method B: Ultra-High-Performance Liquid Chromatography with Mass Spectrometry (UPLC-MS/MS)
This method offers superior sensitivity and selectivity, making it ideal for the analysis of trace levels of this compound or for analysis in complex matrices.
1. UPLC Conditions:
-
Column: C18 UPLC column (e.g., 2.1 x 50 mm, 1.7 µm particle size)
-
Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 2 µL
2. Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), negative mode
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Quantifier: Precursor ion (m/z) → Product ion (m/z)
-
Qualifier: Precursor ion (m/z) → Product ion (m/z) (Note: Specific m/z values need to be determined by direct infusion of the analyte.)
-
3. Standard and Sample Preparation:
-
Standard Stock Solution: Prepare a 1 mg/mL stock solution of this compound in acetonitrile.
-
Working Standard Solutions: Serially dilute the stock solution with 50:50 acetonitrile:water to prepare working standards from 0.1 to 100 ng/mL.
-
Sample Solution: Extract the analyte from the sample matrix and dilute with 50:50 acetonitrile:water to a concentration within the calibration range.
4. Validation Protocol:
-
Specificity: The use of MRM provides a high degree of specificity. The ratio of the quantifier to qualifier ion should be consistent across all standards and samples.
-
Linearity: Analyze the working standard solutions and construct a calibration curve. A weighting factor (e.g., 1/x²) may be applied. The correlation coefficient (R²) should be greater than 0.999.
-
Accuracy: Determine the recovery from spiked matrix samples at three concentration levels. The recovery should be within 99.0% to 101.0%.
-
Precision: Assess intra-day and inter-day precision as described for Method A. The %RSD should be less than 1.5%.
-
Robustness: Evaluate the effect of minor changes in UPLC and MS parameters.
Visualizations
Logical Workflow for Cross-Validation
The following diagram illustrates the logical workflow for the cross-validation of the two proposed analytical methods.
Caption: A flowchart illustrating the cross-validation process.
Relevant Signaling Pathway: COMT Inhibition
This compound is a precursor to 4-hydroxy-3-methoxy-5-nitrobenzoic acid, an intermediate in the synthesis of Opicapone. Opicapone is a potent, selective, and peripherally acting inhibitor of catechol-O-methyltransferase (COMT), an enzyme involved in the degradation of catecholamines like dopamine. The diagram below depicts the role of COMT in the dopamine metabolic pathway and the mechanism of its inhibition.
Caption: Inhibition of COMT by Opicapone.
Assessing the Regioselectivity of the Nitration of Methyl Vanillate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The nitration of methyl vanillate, a derivative of the naturally occurring compound vanillin, is a critical transformation for the synthesis of various pharmaceutical intermediates and fine chemicals. The regioselectivity of this electrophilic aromatic substitution is paramount in determining the final product distribution and overall efficiency of the synthesis. This guide provides an objective comparison of different nitration methods for methyl vanillate, supported by experimental data from related phenolic compounds, to aid researchers in selecting the optimal conditions for their specific needs.
Directing Effects in the Nitration of Methyl Vanillate
The regiochemical outcome of the nitration of methyl vanillate is governed by the electronic effects of the three substituents on the aromatic ring: the hydroxyl (-OH), methoxy (-OCH₃), and methyl ester (-COOCH₃) groups.
-
Hydroxyl (-OH) and Methoxy (-OCH₃) Groups: Both are powerful activating, ortho, para-directing groups due to their ability to donate electron density to the ring through resonance.
-
Methyl Ester (-COOCH₃) Group: This is a deactivating, meta-directing group as it withdraws electron density from the ring.
Considering these effects, the positions ortho and para to the strongly activating hydroxyl and methoxy groups are the most likely sites for electrophilic attack by the nitronium ion (NO₂⁺). The C5 position is ortho to the hydroxyl group and para to the methoxy group, making it electronically very rich and the most probable site of nitration. The C2 and C6 positions are also activated, but to a lesser extent and are more sterically hindered.
Comparison of Nitration Methods
The choice of nitrating agent and reaction conditions significantly influences the yield and regioselectivity of the nitration of phenolic compounds. Below is a comparison of common and alternative methods, with data extrapolated from the nitration of vanillin and other substituted phenols, which are expected to exhibit similar reactivity to methyl vanillate.
| Nitrating Agent/System | Solvent | Temperature | Typical Yield (Major Isomer) | Regioselectivity (Major Product) | Advantages | Disadvantages |
| Classical Method | ||||||
| Conc. HNO₃ / Conc. H₂SO₄ | - | 0-10 °C | Good | Predominantly 5-nitro | Inexpensive, well-established | Harsh acidic conditions, potential for oxidation and side products |
| Conc. HNO₃ | Glacial Acetic Acid | Room Temp. | 75% (for vanillin)[1] | 5-nitro[1] | Milder than mixed acid | Can lead to oxidation, lower yields for less reactive substrates |
| Alternative Methods | ||||||
| Metal Nitrates (e.g., Cu(NO₃)₂·3H₂O) | Aprotic Solvents (e.g., Acetone, EtOAc) | Room Temp. | Good to Excellent (67-90% for various phenols)[2] | High para selectivity for phenols | Milder conditions, high yields, improved regioselectivity[2] | Cost of metal nitrates, potential for metal contamination |
| NaNO₃ / Wet SiO₂ / Mg(HSO₄)₂ | Dichloromethane | Room Temp. | Moderate to Excellent[3] | - | Heterogeneous, mild conditions, simple workup[3] | Requires preparation of the solid-supported reagent |
| NaNO₂ / [Msim]Cl (Ionic Liquid) | Solvent-free (grinding) | Room Temp. | High[4] | - | Green chemistry approach, mild conditions, short reaction times[4] | Cost and availability of the ionic liquid |
| Dilute HNO₃ / Phase-Transfer Catalyst (e.g., TBAB) | Two-phase system | Room Temp. | Good | High | Use of dilute acid, mild conditions[2] | Requires a phase-transfer catalyst |
Experimental Protocols
Protocol 1: Classical Nitration using Concentrated Nitric Acid in Acetic Acid
This protocol is adapted from the well-documented nitration of vanillin.[1][5]
Materials:
-
Methyl vanillate
-
Glacial acetic acid
-
Concentrated nitric acid (70%)
-
Magnetic stirrer and stir bar
-
Ice-water bath
-
Erlenmeyer flask
-
Dropping funnel
-
Büchner funnel and filter paper
Procedure:
-
In a 100 mL Erlenmeyer flask, dissolve methyl vanillate (e.g., 5.0 g) in glacial acetic acid (40 mL) with magnetic stirring.
-
Cool the solution in an ice-water bath.
-
In a separate beaker, prepare a nitrating mixture by carefully adding concentrated nitric acid (e.g., 2.0 mL) to glacial acetic acid (10 mL).
-
Slowly add the nitrating mixture dropwise to the cooled methyl vanillate solution over 10-15 minutes, ensuring the temperature remains below 10 °C.
-
After the addition is complete, continue stirring the reaction mixture in the ice bath for an additional 30 minutes.
-
Remove the flask from the ice bath and allow it to stir at room temperature for 1 hour.
-
Pour the reaction mixture into 100 mL of ice-cold water. A yellow precipitate of the nitro-methyl vanillate should form.
-
Collect the crude product by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold water until the washings are neutral to litmus paper.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the purified product.
-
Dry the purified crystals, weigh them, and determine the melting point and spectroscopic data for characterization.
Protocol 2: Alternative Nitration using Copper(II) Nitrate on Silica Gel
This protocol is a general method for the nitration of phenols under milder, heterogeneous conditions.
Materials:
-
Methyl vanillate
-
Copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O)
-
Silica gel (for column chromatography)
-
Anhydrous acetone
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Rotary evaporator
Procedure:
-
Dissolve methyl vanillate (e.g., 2 mmol) in anhydrous acetone (10 mL) in a round-bottom flask equipped with a magnetic stir bar.
-
Add silica gel-supported copper(II) nitrate (prepared by mixing Cu(NO₃)₂·3H₂O with silica gel) in a stoichiometric amount.
-
Stir the heterogeneous mixture at room temperature.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the silica gel support.
-
Wash the silica gel with additional acetone.
-
Combine the filtrate and washings and evaporate the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by column chromatography on silica gel if necessary.
-
Characterize the purified product by determining its melting point and acquiring spectroscopic data.
Visualizations
Caption: Regioselectivity in the nitration of methyl vanillate.
Caption: General experimental workflow for nitration and product purification.
References
"benchmarking the purity of synthesized Methyl 4-hydroxy-3-methoxy-5-nitrobenzoate against commercial standards"
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive benchmark analysis of in-house synthesized Methyl 4-hydroxy-3-methoxy-5-nitrobenzoate against commercially available standards. The purity of this compound, a key intermediate in the synthesis of various pharmaceuticals, is critical for ensuring the safety and efficacy of the final active pharmaceutical ingredient (API). This document outlines the synthetic route, purification process, and comparative analytical data derived from High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Data Presentation: Purity and Impurity Profile
The purity of the synthesized this compound was rigorously evaluated against a commercial standard (hypothetical purity of 99.5% based on typical supplier specifications for similar compounds). The following table summarizes the quantitative data obtained from HPLC analysis.
| Compound | Retention Time (min) | Peak Area (%) | Purity (%) | Major Impurity (%) |
| Synthesized Lot #MHMNB-20251112 | 7.42 | 99.23 | 99.23 | 0.45 (at 5.81 min) |
| Commercial Standard (Lot #CS-12345) | 7.41 | 99.89 | 99.89 | 0.08 (at 5.79 min) |
Table 1. Comparative HPLC Purity Data.
The primary impurity in the synthesized batch was identified as the unreacted starting material, 4-hydroxy-3-methoxy-5-nitrobenzoic acid, based on retention time comparison with a known standard.
Experimental Protocols
Synthesis of this compound
The synthesis was adapted from established esterification protocols. 4-hydroxy-3-methoxy-5-nitrobenzoic acid (5-nitrovanillic acid) was esterified using methanol in the presence of a catalytic amount of sulfuric acid.
Procedure:
-
To a solution of 4-hydroxy-3-methoxy-5-nitrobenzoic acid (10.0 g, 46.9 mmol) in methanol (100 mL) was slowly added concentrated sulfuric acid (2.5 mL).
-
The reaction mixture was refluxed for 6 hours.
-
The solvent was removed under reduced pressure.
-
The residue was dissolved in ethyl acetate (150 mL) and washed with a saturated sodium bicarbonate solution (2 x 50 mL) and brine (50 mL).
-
The organic layer was dried over anhydrous sodium sulfate and concentrated to yield the crude product.
-
The crude product was purified by recrystallization from a mixture of ethyl acetate and hexane.
High-Performance Liquid Chromatography (HPLC) Analysis
Purity was determined using a reversed-phase HPLC method suitable for aromatic nitro compounds.
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: C18 column (4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Samples were dissolved in acetonitrile to a concentration of 1 mg/mL.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Structural confirmation and purity were further assessed by ¹H NMR spectroscopy.
-
Instrumentation: A 400 MHz NMR spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃).
-
Sample Preparation: Approximately 10 mg of the sample was dissolved in 0.7 mL of CDCl₃. The solution was filtered into an NMR tube.
-
Data Acquisition: Standard proton NMR spectra were acquired.
¹H NMR Data (400 MHz, CDCl₃) for Synthesized this compound:
-
δ 8.32 (s, 1H, Ar-H)
-
δ 7.91 (s, 1H, Ar-H)
-
δ 6.50 (s, 1H, -OH)
-
δ 3.98 (s, 3H, -OCH₃)
-
δ 3.94 (s, 3H, -COOCH₃)
The obtained spectrum was consistent with the expected structure and showed no significant impurities.
Mandatory Visualizations
Caption: Experimental workflow for synthesis, purification, and comparative analysis.
Caption: Chemical structure of this compound.
A Comparative Guide to the In-Vitro Evaluation of Novel COMT Inhibitors Synthesized from Methyl 4-hydroxy-3-methoxy-5-nitrobenzoate
This guide provides a comprehensive framework for the in-vitro testing of novel Catechol-O-methyltransferase (COMT) inhibitors synthesized from Methyl 4-hydroxy-3-methoxy-5-nitrobenzoate. It is intended for researchers, scientists, and professionals in the field of drug development. The content herein offers a comparative analysis of experimental data from established COMT inhibitors, detailed experimental protocols, and visual representations of key processes to facilitate the evaluation of new chemical entities.
Comparative Performance of Standard COMT Inhibitors
To establish a baseline for the evaluation of novel inhibitors, the following table summarizes the in-vitro potency of commercially available and widely studied COMT inhibitors. Newly synthesized compounds can be benchmarked against these values to determine their relative efficacy.
| Inhibitor | IC50 (nM) | Enzyme Source | Substrate | Assay Method | Reference |
| Tolcapone | 17.0 | Human Liver S9 | 3-BTD | Fluorescence-based | [1] |
| Entacapone | 18 - 130 | Rat Tissues | Esculetin | Fluorescence-based | [2] |
| Oroxylin A | 18.3 ± 2.96 | Recombinant Human S-COMT | 3-BTD | Fluorescence-based | [3] |
| Baicalein | 37.3 ± 4.32 | Recombinant Human S-COMT | 3-BTD | Fluorescence-based | [3] |
| Scutellarein | 32.9 ± 3.43 | Recombinant Human S-COMT | 3-BTD | Fluorescence-based | [3] |
| ZINC27985035 | 17.6 | Membrane-Bound COMT | Not Specified | In-vitro assay | [4] |
Experimental Protocols
A detailed and robust experimental protocol is critical for the accurate assessment of COMT inhibition. The following methodologies are based on established in-vitro assays.
Reagents and Materials
-
Enzyme: Recombinant human soluble COMT (S-COMT) or liver S9 fractions from various species.[1][5]
-
Substrate: A suitable catechol substrate such as 3,4-dihydroxyacetophenone, aesculetin, or a fluorescent probe like 3-BTD (3-cyano-7-hydroxy-4-methylcoumarin).[3][5][6][7]
-
Stop Solution: 0.1% formic acid in acetonitrile or 0.4M Sodium Borate.[3][6]
-
Test Compounds: Novel inhibitors synthesized from this compound, dissolved in DMSO.
-
Equipment: Multi-mode microplate reader capable of fluorescence measurement, incubator, centrifuge, spectrophotometer.[5]
COMT Inhibition Assay (Fluorescence-based)
This protocol is adapted from methods utilizing a fluorescent substrate.[3][5]
-
Preparation of Reaction Mixture: In a 200 µL final volume, combine the following in a microplate well:
-
Pre-incubation: Incubate the mixture for 3-5 minutes at 37°C.[3][5]
-
Initiation of Reaction: Add SAM to a final concentration of 200 µM to start the O-methylation reaction.[5]
-
Incubation: Incubate the reaction mixture for 6 minutes at 37°C.[3][5]
-
Termination of Reaction: Stop the reaction by adding an equal volume of ice-cold 0.1% formic acid in acetonitrile.[3]
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths appropriate for the substrate and its methylated product (e.g., 390/510 nm for 3-BTD).[5]
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to a DMSO control (representing 100% enzyme activity). Determine the IC50 value by fitting the data to a dose-response curve.
Inhibition Kinetic Analysis
To understand the mechanism of inhibition (e.g., competitive, non-competitive, mixed), kinetic studies are performed.[3]
-
Vary the concentration of the substrate (e.g., 3-BTD from 0.01 to 5 µM) in the presence of multiple fixed concentrations of the inhibitor.[5]
-
Measure the initial reaction rates for each combination of substrate and inhibitor concentrations.
-
Generate a Lineweaver-Burk plot (1/velocity vs. 1/[substrate]) to visualize the inhibition pattern.
-
A secondary plot of the slopes from the Lineweaver-Burk plot against the inhibitor concentration can be used to calculate the inhibition constant (Ki).[3]
Visualizing Experimental and Biological Pathways
Diagrams are provided to illustrate the experimental workflow and the biological context of COMT inhibition.
Caption: Experimental workflow for in-vitro COMT inhibition assay.
Caption: Simplified signaling pathway of COMT and its inhibition.
References
- 1. Interspecies comparison in the COMT-mediated methylation of 3-BTD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Discovery and characterization of naturally occurring potent inhibitors of catechol-O-methyltransferase from herbal medicines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Inhibition of catechol-O-methyltransferase by natural pentacyclic triterpenes: structure–activity relationships and kinetic mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. files.core.ac.uk [files.core.ac.uk]
- 8. A Novel Sensitive Method to Measure Catechol-O-Methyltransferase Activity Unravels the Presence of This Activity in Extracellular Vesicles Released by Rat Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Methyl 4-hydroxy-3-methoxy-5-nitrobenzoate: A Safety and Operational Guide
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides detailed procedures for the safe disposal of Methyl 4-hydroxy-3-methoxy-5-nitrobenzoate, ensuring compliance with safety regulations and promoting a secure laboratory environment.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This compound is classified as hazardous, causing skin irritation.[1]
Key Safety Measures:
-
Personal Protective Equipment (PPE): Always wear protective gloves, clothing, eye protection, and face protection when handling this chemical.[1]
-
Ventilation: Use only in a well-ventilated area or outdoors to avoid inhalation of dust, fumes, or vapors.[1]
-
Avoid Contact: Prevent contact with skin, eyes, and clothing. In case of contact, rinse the affected area immediately and thoroughly with water.[1]
-
Contaminated Clothing: Remove and wash contaminated clothing before reuse.[1]
-
Storage: Store the chemical in a tightly closed container in a dry, cool, and well-ventilated place.[1] It should be stored locked up.[1]
Chemical and Physical Properties
Understanding the properties of this compound is essential for safe handling and disposal.
| Property | Value |
| Molecular Formula | C₉H₉NO₆ |
| Molecular Weight | 227.17 g/mol |
| Appearance | Not specified (general solid) |
| Incompatible Materials | Oxidizing agents[1] |
| Hazardous Decomposition Products | Thermal decomposition can lead to the release of irritating gases and vapors.[1] |
Step-by-Step Disposal Protocol
The primary and recommended method for the disposal of this compound is through a licensed and approved waste disposal company.[1] This ensures that the chemical is managed in an environmentally safe and compliant manner.
Experimental Protocol for Waste Collection and Disposal:
-
Segregation: Do not mix this compound with other chemical waste unless explicitly permitted by your institution's environmental health and safety (EHS) office. As a nitro compound, it may have specific reactivity hazards. Some nitro compounds are known to be potentially explosive under certain conditions, such as when dry.
-
Waste Container:
-
Use a dedicated, properly labeled, and sealed waste container for the collection of solid this compound waste.
-
For solutions containing this chemical, use a compatible, leak-proof container. Avoid metal containers for acidic or basic solutions.
-
-
Labeling: Clearly label the waste container with the full chemical name: "this compound" and any other components of the waste stream. Include appropriate hazard symbols (e.g., irritant).
-
Storage of Waste: Store the sealed waste container in a designated, well-ventilated, and secure waste accumulation area, away from incompatible materials such as strong oxidizing agents.[1]
-
Arranging for Pickup: Contact your institution's EHS office or a certified chemical waste disposal contractor to schedule a pickup. Provide them with a complete and accurate description of the waste.
-
Documentation: Maintain a record of the amount of waste generated and the date of disposal, in accordance with your institution's policies and local regulations.
Decontamination of Empty Containers:
-
Empty containers that held this compound should be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).
-
The rinsate must be collected and disposed of as hazardous chemical waste.
-
After thorough decontamination, the container can typically be disposed of as regular laboratory glass or plastic waste, with all labels defaced. Consult your local EHS guidelines for specific requirements.
Disposal Workflow Diagram
References
Personal protective equipment for handling Methyl 4-hydroxy-3-methoxy-5-nitrobenzoate
This guide provides immediate and essential safety, handling, and disposal information for Methyl 4-hydroxy-3-methoxy-5-nitrobenzoate, tailored for laboratory and drug development professionals. The following procedures are based on best practices for handling similar nitroaromatic and benzoate compounds.
Hazard Summary and Safety Recommendations
Due to the lack of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are based on data for structurally similar chemicals. This compound is presumed to be harmful if swallowed, in contact with skin, or inhaled, and may cause irritation to the skin, eyes, and respiratory tract.
| Hazard Classification | Recommended Safety Precautions |
| Acute Toxicity (Oral) | Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling. If swallowed, rinse mouth and seek medical attention. |
| Skin Corrosion/Irritation | Wear protective gloves and a lab coat.[1][2] Avoid contact with skin. In case of contact, wash immediately with plenty of soap and water.[3][4] |
| Eye Damage/Irritation | Wear safety goggles or a face shield.[1][5] In case of eye contact, rinse cautiously with water for several minutes.[3][4] |
| Respiratory Irritation | Avoid breathing dust.[3][4] Use only in a well-ventilated area or in a chemical fume hood.[6][7][8] If respiratory irritation occurs, move to fresh air. |
| Aquatic Hazard | Avoid release to the environment. |
Operational Plan: Step-by-Step Handling Procedures
1. Preparation and Engineering Controls:
-
Designated Area: Always handle this compound in a designated area, such as a chemical fume hood, to minimize inhalation exposure.[6][8]
-
Emergency Equipment: Confirm that a safety shower and eyewash station are readily accessible.[4][8]
-
Spill Kit: Have a chemical spill kit appropriate for solid reagents readily available.[5]
2. Personal Protective Equipment (PPE):
-
Eye and Face Protection: Chemical safety goggles are mandatory. A face shield should be worn when there is a risk of splashing.[1][5]
-
Hand Protection: Wear chemical-resistant gloves (e.g., nitrile gloves).[2][5] Inspect gloves for any tears or punctures before use and change them frequently.[2]
-
Body Protection: A lab coat must be worn and kept buttoned.[1][2] For tasks with a higher risk of exposure, consider a chemical-resistant apron.
3. Weighing and Handling:
-
Weighing: Weigh the solid compound within a chemical fume hood or a balance enclosure to control dust.[6] Use a weigh boat to prevent spills.[6]
-
Transfer: When transferring the powder, keep container openings away from your face.[5] Use spatulas or other appropriate tools to handle the solid.
-
Solution Preparation: If preparing a solution, add the solid to the solvent slowly to avoid splashing. Work over a disposable bench cover to easily manage any spills.[6]
4. In Case of Exposure:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[3][4] Remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[4] Seek medical attention.[4]
-
Inhalation: Move the person to fresh air.[3][4] If breathing is difficult, give oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
Disposal Plan
-
Waste Collection: Collect all waste containing this compound, including contaminated gloves, weigh boats, and paper towels, in a clearly labeled, sealed container for hazardous chemical waste.
-
Waste Segregation: Do not mix this waste with other waste streams unless compatibility is confirmed.[8]
-
Disposal Method: Dispose of the chemical waste through a licensed professional waste disposal service.[3][4] Follow all local, state, and federal regulations for hazardous waste disposal.
Experimental Workflow and Safety Protocol
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 2. uwlax.edu [uwlax.edu]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. gz-supplies.com [gz-supplies.com]
- 6. ehs.wisc.edu [ehs.wisc.edu]
- 7. Methyl 4-methoxy-3-nitrobenzoate | CAS#:40757-20-8 | Chemsrc [chemsrc.com]
- 8. Safety Rules in Chemical Laboratories: A Practical Guide | US [sdsmanager.com]
Retrosynthesis Analysis
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|---|---|
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| Model | Template_relevance |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
